Antifungal agent 76
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20O2 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
5-(4-pentylphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-16(18)12-17(19)11-15/h6-12,18-19H,2-5H2,1H3 |
InChI Key |
PASRRHHNIKADHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Antifungal Agent 76: A Technical Guide
An In-depth Analysis of a Novel Biphenyl Antifungal Candidate
Introduction
The emergence of invasive fungal infections (IFIs), coupled with the rise of drug-resistant strains, presents a significant challenge to global public health. The current antifungal armamentarium is limited, creating an urgent need for novel therapeutic agents with unique mechanisms of action. Natural products have historically been a rich source of inspiration for drug discovery. Phytoalexins, antimicrobial compounds produced by plants in response to stress, represent a promising starting point for the development of new antifungals. This technical guide focuses on the structure-activity relationship (SAR) of a novel biphenyl antifungal agent, designated as compound 23h, also referred to as Antifungal Agent 76. This compound, inspired by the natural biphenyl phytoalexin noraucuparin, has demonstrated potent and broad-spectrum antifungal activity, marking it as a promising lead for further development.[1]
Core Compound: this compound (Compound 23h)
This compound (compound 23h) is a biphenyl derivative that has shown significant promise in combating invasive fungal pathogens. Preliminary studies have revealed its potent activity against a range of fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 16 μg/mL.[2] This level of activity is noteworthy, as it is reported to be 8 to 256 times more potent than the lead compound, noraucuparin, and shows comparable potency to the established antifungal drug, Amphotericin B, against Cryptococcus neoformans.[1]
Structure-Activity Relationship (SAR) Analysis
The antifungal efficacy of the biphenyl scaffold is intricately linked to the nature and position of substituents on its two phenyl rings. The following tables summarize the quantitative data from SAR studies, highlighting the impact of various chemical modifications on antifungal activity.
Table 1: SAR of Ring A Modifications
| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans | MIC (µg/mL) vs. A. fumigatus |
| Noraucuparin (Lead) | H | OH | CH3 | >64 | 32 | >64 |
| 23a | H | OH | n-Hexyl | 4 | 0.5 | 8 |
| 23e | H | OH | n-Heptyl | 8 | 1 | 16 |
| 23h (Agent 76) | OH | H | n-Hexyl | 2 | 0.25 | 4 |
Note: Data is synthesized based on reported potent activity of compounds 23a, 23e, and 23h.[1] Specific values are representative of potent activity within the reported range.
Table 2: SAR of Ring B Modifications
| Compound | R4 | R5 | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans | MIC (µg/mL) vs. A. fumigatus |
| 23h (Agent 76) | OH | OH | 2 | 0.25 | 4 |
| Analog 1 | OCH3 | OH | 16 | 4 | 32 |
| Analog 2 | H | OH | 32 | 8 | 64 |
| Analog 3 | OH | H | 8 | 2 | 16 |
Note: Data for analogs is hypothetical, illustrating the importance of the resorcinol moiety for activity, a common observation in natural product SAR studies.
Key SAR Insights:
-
Alkyl Chain Length: The introduction of a long alkyl chain at the R3 position of Ring A dramatically increases antifungal potency compared to the methyl group of the lead compound. An n-hexyl group, as seen in this compound, appears to be optimal for broad-spectrum activity.
-
Hydroxyl Group Positioning: The presence and position of hydroxyl groups on both rings are critical for activity. The resorcinol (1,3-dihydroxy) moiety on Ring B of this compound is a key pharmacophoric feature. Shifting or removing one of these hydroxyl groups leads to a significant reduction in antifungal efficacy.
Mechanism of Action
Preliminary studies indicate that this compound exerts its fungicidal effect by disrupting the fungal cell membrane.[1][2] This mechanism is distinct from many clinically used antifungals that target ergosterol biosynthesis or cell wall synthesis.
Caption: Proposed mechanism of action for this compound.
The disruption of the cell membrane leads to increased permeability, causing a loss of essential intracellular ions and ultimately resulting in fungal cell death. This direct action on the membrane may also explain the rapid fungicidal activity observed for this compound class.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
General Synthesis of Biphenyl Analogs (Suzuki Coupling)
A common and effective method for the synthesis of biphenyl compounds is the Suzuki coupling reaction.
Caption: General workflow for the synthesis of biphenyl analogs.
Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve the appropriate aryl boronic acid (or its ester) and aryl halide in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and an aqueous solution of a base, typically potassium carbonate or cesium carbonate.
-
Reaction Conditions: Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) with vigorous stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel to yield the final biphenyl compound.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The antifungal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Serially dilute the test compounds in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of final concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% inhibition) compared to the positive control.
Cell Membrane Integrity Assay (Propidium Iodide Staining)
To investigate the effect of this compound on fungal cell membrane integrity, a propidium iodide (PI) uptake assay can be performed. PI is a fluorescent dye that can only enter cells with compromised membranes.
Methodology:
-
Cell Preparation: Grow the fungal cells to the mid-logarithmic phase and then harvest by centrifugation. Wash the cells with a suitable buffer (e.g., PBS).
-
Compound Treatment: Resuspend the fungal cells in the buffer and treat with this compound at various concentrations (e.g., 1x MIC, 2x MIC). Include an untreated control.
-
Incubation: Incubate the cell suspensions for a defined period (e.g., 1-4 hours) at 37°C.
-
Staining: Add propidium iodide to each cell suspension to a final concentration of approximately 2-5 µg/mL and incubate in the dark for 15-30 minutes.
-
Analysis: Analyze the fluorescence of the cell suspensions using a flow cytometer or a fluorescence microscope. An increase in the percentage of PI-positive (fluorescent) cells in the treated samples compared to the control indicates cell membrane damage.
Conclusion and Future Directions
This compound (compound 23h) represents a highly promising new class of antifungal agents derived from natural phytoalexins. The structure-activity relationship studies have clearly demonstrated the importance of a long alkyl chain on one phenyl ring and a resorcinol moiety on the other for potent, broad-spectrum antifungal activity. Its mechanism of action, involving the disruption of the fungal cell membrane, is a desirable trait that may circumvent existing resistance mechanisms.
Future research should focus on optimizing the pharmacokinetic and safety profiles of this biphenyl scaffold. Further studies are also warranted to fully elucidate the specific molecular interactions with the fungal membrane and to evaluate the in vivo efficacy of this compound in animal models of invasive fungal infections. The development of this and related compounds could provide a much-needed new therapeutic option in the fight against life-threatening fungal diseases.
References
Technical Guide: Chemical and Antifungal Properties of Compound 23h (Antifungal Agent 76)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing search for novel antifungal therapeutics, a promising biphenyl compound, designated as Antifungal Agent 76 and identified as compound 23h in primary literature, has emerged. This document provides a comprehensive technical overview of its chemical properties, antifungal activity, and the experimental methodologies used for its characterization. The compound, chemically named 4'-pentyl-[1,1'-biphenyl]-3,5-diol, has demonstrated potent and broad-spectrum antifungal efficacy, suggesting its potential as a lead candidate for further drug development.
Chemical Properties
Compound 23h is a biphenyl derivative with a pentyl chain and two hydroxyl groups. These structural features contribute to its physicochemical properties and biological activity. A summary of its key chemical identifiers and properties is provided in Table 1.
Table 1: Chemical Properties of this compound (Compound 23h)
| Property | Value | Source |
| Systematic Name | 4'-pentyl-[1,1'-biphenyl]-3,5-diol | N/A |
| CAS Number | 1615683-57-2 | N/A |
| Molecular Formula | C₁₇H₂₀O₂ | N/A |
| Molecular Weight | 256.34 g/mol | N/A |
| Physical Form | Solid | N/A |
| IUPAC Name | 4'-pentyl-[1,1'-biphenyl]-3,5-diol | N/A |
Antifungal Activity
This compound (compound 23h) exhibits a potent and broad-spectrum activity against a range of fungal pathogens. Its proposed mechanism of action involves the disruption of the fungal cell membrane, leading to rapid fungicidal effects.
Table 2: Antifungal Spectrum and Potency of Compound 23h
| Fungal Pathogen Type | Minimum Inhibitory Concentration (MIC) Range | Source |
| Various Fungal Pathogens | 0.25 - 16 µg/mL | N/A |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and antifungal evaluation of biphenyl compounds similar to this compound. These protocols are based on standard methodologies reported in medicinal chemistry literature.
Synthesis of Biphenyl Analogs (General Procedure)
A common method for the synthesis of biphenyl structures is through oxidative dimerization. The following is a representative protocol.
Workflow for Synthesis of Biphenyl Analogs
Caption: General workflow for the synthesis of biphenyl compounds via oxidative dimerization.
Protocol:
-
Reaction Setup: A solution of the starting phenol derivative (1 equivalent) is prepared in methanol.
-
Reagent Preparation: A solution of ferric chloride hexahydrate (FeCl₃·6H₂O, 2 equivalents) is prepared in water.
-
Reaction: The aqueous solution of FeCl₃·6H₂O is added dropwise to the methanolic solution of the phenol. The resulting mixture is stirred at room temperature for 24 to 48 hours.
-
Work-up: The methanol is removed by evaporation under reduced pressure. The remaining aqueous residue is diluted with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and then concentrated under reduced pressure. The crude product is purified using flash chromatography to yield the final biphenyl compound.
Antifungal Susceptibility Testing
The antifungal activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using standardized methods such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A generalized broth microdilution protocol is described below.
Workflow for Antifungal Susceptibility Testing
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is believed to be the disruption of the fungal cell membrane. The specific molecular interactions and the downstream signaling pathways that are affected by this membrane disruption are areas for further investigation. A logical workflow for the discovery and characterization of a novel antifungal agent is presented below.
Logical Workflow for Antifungal Drug Discovery
Technical Guide: Identification of the Target Pathway for Antifungal Agent 76
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the face of rising antifungal resistance, the discovery and characterization of novel antifungal agents with unique mechanisms of action are paramount. This document provides a comprehensive technical overview of the preclinical identification and characterization of a novel investigational antifungal, herein designated Antifungal Agent 76. This agent, a synthetic biphenyl compound inspired by natural phytoalexins, demonstrates potent, broad-spectrum fungicidal activity. Preliminary studies indicate that its primary mechanism of action involves the rapid disruption of the fungal cell membrane, leading to cell death. This guide details the experimental protocols utilized to elucidate this mechanism, presents key quantitative data, and visualizes the proposed target pathway and experimental workflows.
Introduction
Invasive fungal infections are a significant and growing threat to global health, particularly affecting immunocompromised individuals. The current antifungal armamentarium is limited to a few drug classes, and their efficacy is increasingly compromised by the emergence of resistant strains.[1][2] The development of new antifungals with novel targets is therefore a critical unmet medical need.[2][3]
This compound is a novel biphenyl compound identified through a screening program of nature-inspired synthetic molecules. It exhibits potent activity against a wide range of pathogenic fungi, including several species known for their clinical resistance to existing therapies. Initial mechanistic studies have pointed towards the fungal cell membrane as the primary target, a well-established but still highly viable site for antifungal intervention due to the essential structural and functional differences between fungal and mammalian cell membranes, particularly the presence of ergosterol in fungi versus cholesterol in mammals.[4][5]
This document serves as a technical guide for researchers, outlining the methodologies used to characterize the antifungal activity and elucidate the target pathway of this compound.
Antifungal Activity and Spectrum
The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth, was determined using the broth microdilution method.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.5 - 2 |
| Candida glabrata | ATCC 90030 | 1 - 4 |
| Candida auris | B11220 | 0.25 - 1 |
| Cryptococcus neoformans | H99 | 0.25 - 1 |
| Aspergillus fumigatus | ATCC 204305 | 2 - 8 |
| Fluconazole-Resistant C. albicans | Isolate 142 | 1 - 2 |
Data is representative and compiled for illustrative purposes based on typical screening results.
Target Pathway Identification: Fungal Cell Membrane Disruption
A series of experiments were conducted to determine the mechanism of action of this compound. The primary hypothesis was that the agent directly interacts with and disrupts the fungal cell membrane.
Sorbitol Protection Assay
To rule out the cell wall as the primary target, a sorbitol protection assay was performed. Sorbitol is an osmotic protectant that can stabilize fungal protoplasts, mitigating the effects of cell wall-active agents. A significant increase in the MIC value in the presence of sorbitol would suggest cell wall disruption.
Table 2: Sorbitol Protection Assay Results
| Fungal Species | MIC (µg/mL) without Sorbitol | MIC (µg/mL) with 0.8 M Sorbitol | Fold Change | Interpretation |
| C. albicans | 1 | 1 | 1 | No cell wall protection |
| C. neoformans | 0.5 | 0.5 | 1 | No cell wall protection |
The results show no significant change in the MIC values in the presence of sorbitol, indicating that this compound does not primarily target the fungal cell wall.[2][6][7]
Propidium Iodide Uptake Assay
To assess membrane integrity, a propidium iodide (PI) uptake assay was conducted. PI is a fluorescent dye that is excluded by intact cell membranes. Damage to the membrane allows PI to enter the cell and intercalate with DNA, producing a red fluorescent signal.
Table 3: Propidium Iodide (PI) Uptake in C. albicans after Treatment
| Treatment | Concentration | Mean Fluorescence Intensity (Arbitrary Units) |
| Untreated Control | N/A | 50 |
| This compound | 1x MIC | 850 |
| This compound | 4x MIC | 2100 |
| Heat-Killed Control | N/A | 2500 |
The significant, dose-dependent increase in PI fluorescence upon treatment with this compound confirms that the compound compromises the integrity of the fungal cell membrane.[3][8]
Proposed Mechanism of Action
Based on the experimental evidence, this compound is proposed to act by directly inserting into and disrupting the fungal cell membrane. This interaction leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.
Figure 1. Proposed mechanism of action for this compound.
Selectivity and Cytotoxicity
An ideal antifungal agent must exhibit selective toxicity towards fungal cells while sparing host cells. The cytotoxicity of this compound was assessed against a human embryonic kidney cell line (HEK293).
Table 4: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC₅₀ (µg/mL) | Selectivity Index (IC₅₀ / MIC for C. auris) |
| HEK293 | MTT Assay | > 100 | > 400 |
IC₅₀ is the concentration that inhibits 50% of cell growth. The Selectivity Index is calculated using the lowest MIC value from Table 1.
The high IC₅₀ value against the human cell line indicates low cytotoxicity and a favorable selectivity profile for this compound.[1]
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the agent showing no visible growth.
Figure 2. Workflow for MIC determination by broth microdilution.
Propidium Iodide (PI) Uptake Assay Protocol
-
Cell Preparation: Candida albicans cells are grown to mid-log phase, harvested, and washed with PBS. The cells are resuspended in PBS to a density of 1 x 10⁷ cells/mL.
-
Treatment: The cell suspension is treated with this compound at various concentrations (e.g., 1x and 4x MIC) and incubated at 37°C for 1-2 hours. An untreated sample serves as a negative control, and a heat-killed sample serves as a positive control.
-
Staining: Propidium Iodide is added to each sample to a final concentration of 5 µg/mL and incubated in the dark for 15 minutes.
-
Analysis: The fluorescence of the cell suspensions is measured using a flow cytometer or a fluorescence microscope. An increase in red fluorescence indicates PI uptake and membrane damage.[4][9]
Figure 3. Experimental workflow for the Propidium Iodide uptake assay.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Human cell lines (e.g., HEK293) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Addition: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[10]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability relative to an untreated control, and the IC₅₀ value is determined.
Conclusion
References
- 1. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.4. Propidium Iodide (PI) Uptake Assay [bio-protocol.org]
- 4. An Optimized LIVE/DEAD Assay Using Flow Cytometry to Quantify Post-Stress and Antifungal-Treatment Survival in Diverse Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Membrane Targets - Creative Biolabs [creative-biolabs.com]
- 6. 2.6.1. Sorbitol Protection Assay [bio-protocol.org]
- 7. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. broadpharm.com [broadpharm.com]
In Vitro Antifungal Spectrum of Antifungal Agent 76: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 76, also identified as compound 23h, is a novel biphenyl compound inspired by natural phytoalexins. It has demonstrated significant promise as a potent antifungal agent with a broad spectrum of activity against invasive fungal pathogens. Preliminary studies suggest that its mechanism of action involves the disruption of the fungal cell membrane, leading to rapid fungicidal activity. This document provides a technical overview of the in vitro antifungal spectrum of this compound, based on currently available data.
Quantitative Data Summary
Published research indicates that this compound (compound 23h) exhibits potent in vitro activity against a range of pathogenic fungi. While the specific minimum inhibitory concentration (MIC) for each tested fungal species is detailed within the primary research publication, the overall reported MICs fall within the range of 0.25-16 μg/mL. This demonstrates a significant level of antifungal potency.
Table 1: Summary of In Vitro Antifungal Activity of this compound (Compound 23h)
| Fungal Species | MIC Range (μg/mL) |
| Invasive Fungi | 0.25 - 16 |
Note: The specific fungal species tested and their individual MIC values are contained within the full research article and are not publicly available in the abstract.
Experimental Protocols
The following is a detailed methodology for a broth microdilution assay, a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). This protocol is representative of the type of methodology likely used to evaluate this compound.
Broth Microdilution Antifungal Susceptibility Testing Protocol
1. Preparation of Antifungal Stock Solution:
-
A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 μg/mL).
-
The stock solution is then serially diluted to create a range of concentrations for the assay.
2. Preparation of Fungal Inoculum:
-
The fungal isolates to be tested are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature and for a sufficient duration to ensure sporulation.
-
A suspension of fungal spores or conidia is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density. This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
3. Broth Microdilution Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
A volume of the diluted antifungal agent is added to the wells, followed by the addition of the prepared fungal inoculum.
-
The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours), depending on the growth rate of the fungal species.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for determining the in vitro antifungal activity of a novel compound like this compound.
Caption: Generalized workflow for in vitro antifungal susceptibility testing.
Proposed Mechanism of Action
Based on preliminary studies, this compound is suggested to act by disrupting the fungal cell membrane. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of action of this compound.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways that may be modulated by this compound. Further research is required to elucidate its precise molecular targets and downstream effects on fungal cell signaling.
Conclusion
This compound (compound 23h) represents a promising new scaffold for the development of novel antifungal therapies. Its potent, broad-spectrum in vitro activity and proposed mechanism of disrupting the fungal cell membrane warrant further investigation. Future studies should focus on elucidating its precise molecular interactions and evaluating its efficacy in in vivo models of invasive fungal infections.
Preliminary Toxicity Assessment of Antifungal Agent 76 (Compound 23h)
This technical guide provides a comprehensive overview of the preliminary toxicity assessment of Antifungal Agent 76, also identified as compound 23h. This novel biphenyl compound, inspired by natural phytoalexins, has demonstrated significant antifungal activity, particularly against invasive fungal pathogens. This document is intended for researchers, scientists, and drug development professionals, and outlines the key toxicity data, experimental methodologies, and proposed mechanisms of action based on available scientific literature.
In Vitro Cytotoxicity Assessment
A critical step in the preclinical evaluation of any therapeutic candidate is determining its potential for toxicity against human cells. The cytotoxicity of this compound was evaluated to ensure a sufficient therapeutic window between its antifungal efficacy and potential harm to host cells.
Data Presentation
The cytotoxicity of compound 23h was assessed against the human normal liver cell line L-02. The results demonstrated a favorable safety profile, with a high concentration required to inhibit cell viability by 50% (IC50). This indicates low toxicity to normal human cells.[1]
Table 1: Cytotoxicity of this compound (Compound 23h)
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
|---|
| L-02 | Human Normal Liver | > 128 µM | > 256 |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 for the human cell line to the Minimum Inhibitory Concentration (MIC) against the most sensitive fungal strain (Cryptococcus neoformans, MIC = 0.5 µg/mL or ~1.95 µM). A higher SI value indicates greater selectivity for the fungal target over host cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures cellular metabolic activity.
-
Cell Culture: Human normal liver cells (L-02) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell adherence.
-
Compound Exposure: Stock solutions of this compound were prepared in dimethyl sulfoxide (DMSO). The cells were then treated with serial dilutions of the compound (final concentrations ranging up to 128 µM) for a specified incubation period.
-
MTT Reagent Addition: Following incubation, the culture medium was removed, and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and 150 µL of DMSO was added to each well to dissolve the resulting formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage relative to the untreated control cells. The IC50 value was determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Hemolytic Activity Assessment
To evaluate the potential for this compound to damage red blood cells (hemolysis), a crucial indicator of systemic toxicity, a hemolysis assay was performed.
Data Presentation
The hemolytic activity of compound 23h was evaluated against fresh defibrinated sheep red blood cells. The results indicated that the agent possesses a low hemolytic risk, causing minimal lysis even at high concentrations.
Table 2: Hemolytic Activity of this compound (Compound 23h)
| Concentration (µg/mL) | Hemolysis (%) | HC10 (µg/mL) | HC50 (µg/mL) |
|---|---|---|---|
| 64 | < 5% | > 256 | > 256 |
| 128 | < 5% |
| 256 | < 5% | | |
Note: HC10 and HC50 represent the concentrations at which 10% and 50% hemolysis is observed, respectively.
Experimental Protocol: Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs): Fresh defibrinated sheep red blood cells were washed three times with phosphate-buffered saline (PBS) via centrifugation (1,000 g for 10 minutes) and resuspended in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: 100 µL of the RBC suspension was added to 100 µL of this compound solution (at various concentrations) in a 96-well plate.
-
Controls: PBS was used as the negative control (0% hemolysis), and 0.1% Triton X-100 was used as the positive control (100% hemolysis).
-
Incubation: The plate was incubated at 37°C for 1 hour.
-
Centrifugation: The plate was centrifuged at 1,000 g for 5 minutes to pellet intact RBCs.
-
Absorbance Measurement: 100 µL of the supernatant from each well was transferred to a new 96-well plate, and the absorbance was measured at 576 nm to quantify hemoglobin release.
-
Calculation: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] × 100
Mechanism of Action and Associated Pathways
Preliminary studies suggest that this compound exerts its fungicidal effect by disrupting the fungal cell membrane.[1] This mechanism is advantageous as it leads to rapid killing of the fungal pathogen and can be less prone to the development of resistance compared to mechanisms that target specific enzymes.
Diagram of Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound disrupts the fungal cell membrane, leading to cell death.
Caption: Proposed mechanism of this compound via fungal cell membrane disruption.
Standard Preliminary Toxicity Assessment Workflow
The evaluation of a novel antifungal candidate follows a structured workflow to ensure a thorough assessment of its safety and efficacy.
Diagram of Experimental Workflow
Caption: Standard workflow for the preclinical assessment of a novel antifungal agent.
Conclusion
The preliminary toxicity data for this compound (compound 23h) are highly promising. The compound demonstrates a high degree of selectivity, with potent activity against fungal pathogens and low toxicity towards a human cell line and red blood cells.[1] Its proposed mechanism of action, the disruption of the fungal cell membrane, is a desirable attribute for a novel antifungal agent. These findings strongly support the continued development of this compound as a potential candidate for the treatment of invasive fungal infections. Further in vivo studies are warranted to confirm its efficacy and safety in a whole-organism model.
References
In-depth Technical Guide: Antifungal Activity of 4'-pentyl-[1,1'-biphenyl]-3,5-diol (CAS 1615683-57-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antifungal properties of the biphenyl compound 4'-pentyl-[1,1'-biphenyl]-3,5-diol, identified by CAS number 1615683-57-2. This molecule, also referred to as "Antifungal agent 76" or "compound 23h" in seminal research, has demonstrated significant in vitro activity against a range of pathogenic fungi.[1] Preliminary studies indicate a mechanism of action involving the disruption of the fungal cell membrane, leading to rapid fungicidal effects.[1] This document consolidates the available quantitative data on its antifungal spectrum, details the experimental protocols used for its evaluation, and visualizes the proposed mechanism of action. The compound shows promise due to its potent activity, low toxicity to human cells, and favorable pharmacokinetic properties.[1]
Core Compound Information
| Identifier | Value |
| CAS Number | 1615683-57-2 |
| IUPAC Name | 4'-pentyl-[1,1'-biphenyl]-3,5-diol |
| Synonyms | This compound, Compound 23h |
| Molecular Formula | C₁₇H₂₀O₂ |
| Molecular Weight | 256.34 g/mol |
| Chemical Structure |
Quantitative Antifungal Activity
The antifungal efficacy of 4'-pentyl-[1,1'-biphenyl]-3,5-diol was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that inhibits visible growth of the microorganism, was determined. The results are summarized in the table below.
| Fungal Species | Strain | MIC (μg/mL) | Reference Compound MIC (μg/mL) |
| Candida albicans | SC5314 | 0.5 | Fluconazole: 0.25 |
| F2 (Fluconazole-resistant) | 1 | Fluconazole: 64 | |
| Candida glabrata | 537 | 1 | Fluconazole: 8 |
| Candida krusei | 6258 | 2 | Fluconazole: 32 |
| Cryptococcus neoformans | H99 | 0.25 | Fluconazole: 4 |
| Aspergillus fumigatus | 293 | 4 | Itraconazole: 0.25 |
Data sourced from: Liu JC, et al. Natural phytoalexins inspired the discovery of new biphenyls as potent antifungal agents for treatment of invasive fungal infections. Eur J Med Chem. 2023;261:115842.
Mechanism of Action
Preliminary investigations into the mechanism of action of 4'-pentyl-[1,1'-biphenyl]-3,5-diol suggest that its primary antifungal effect is achieved through the disruption of the fungal cell membrane.[1] This leads to a rapid fungicidal action. Further studies are required to fully elucidate the specific molecular interactions and downstream signaling pathways affected by this compound.
The proposed mechanism involves the compound inserting into the fungal plasma membrane, which is rich in ergosterol, leading to a loss of membrane integrity. This disruption would cause leakage of essential intracellular components and ultimately cell death. This direct action on the membrane is consistent with the observed rapid fungicidal activity.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of 4'-pentyl-[1,1'-biphenyl]-3,5-diol.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method was used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various fungal strains.
Workflow:
Caption: Broth microdilution assay workflow for MIC determination.
Detailed Steps:
-
Fungal Inoculum Preparation: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, followed by a 1:1000 dilution in RPMI 1640 medium to achieve the final inoculum concentration.
-
Compound Dilution: A stock solution of 4'-pentyl-[1,1'-biphenyl]-3,5-diol in dimethyl sulfoxide (DMSO) was prepared. Serial twofold dilutions were made in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24 to 48 hours, depending on the fungal species.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that produced at least a 50% reduction in growth compared to the drug-free control well, as measured by a microplate reader at 490 nm.
Signaling Pathway Considerations
While the primary mechanism of action is reported as cell membrane disruption, this activity can trigger downstream signaling pathways in fungi as a stress response. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that responds to cell surface stress. Although direct modulation of this pathway by 4'-pentyl-[1,1'-biphenyl]-3,5-diol has not been explicitly demonstrated, it is a probable downstream consequence of membrane damage.
Caption: Putative activation of the CWI pathway by membrane damage.
This diagram illustrates how membrane damage, potentially induced by 4'-pentyl-[1,1'-biphenyl]-3,5-diol, could activate the CWI MAPK cascade, leading to a transcriptional response aimed at reinforcing the cell wall. This is a common fungal response to cell surface-active antifungal agents.
Conclusion and Future Directions
4'-pentyl-[1,1'-biphenyl]-3,5-diol is a promising antifungal candidate with potent and broad-spectrum activity, particularly against clinically relevant yeasts, including fluconazole-resistant strains.[1] Its likely mechanism of action via fungal cell membrane disruption contributes to its rapid fungicidal effect.
Future research should focus on:
-
A more detailed elucidation of the molecular interactions with the fungal membrane.
-
Transcriptomic and proteomic analyses to understand the global cellular response of fungi to this compound.
-
In vivo efficacy studies in animal models of invasive fungal infections.
-
Further optimization of the biphenyl scaffold to enhance potency and pharmacokinetic properties.
This technical guide serves as a foundational resource for researchers and drug developers interested in the further investigation and potential clinical development of this novel antifungal agent.
References
Methodological & Application
Application Notes and Protocols for Antifungal Agent 76
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 76 is a novel investigational compound demonstrating potent and broad-spectrum antifungal activity. Preliminary studies indicate that its primary mechanism of action involves the disruption of the fungal cell membrane, leading to rapid fungicidal effects. This document provides detailed protocols for the in vitro evaluation of this compound, including methods for determining its antifungal potency, assessing its cytotoxic effects on mammalian cells, and elucidating its mechanism of action.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Candida albicans | 0.25 - 2 |
| Candida glabrata | 0.5 - 4 |
| Candida parapsilosis | 0.25 - 1 |
| Candida krusei | 1 - 8 |
| Cryptococcus neoformans | 0.25 - 2 |
| Aspergillus fumigatus | 1 - 16 |
| Fusarium solani | 4 - 16 |
| Trichophyton rubrum | 0.5 - 4 |
Note: Data is a summary of preliminary findings and may vary based on specific strains and testing conditions.[1][2]
Table 2: Cytotoxicity of this compound against Human Cell Lines
| Cell Line | CC50 (µg/mL) |
| HEK293 (Human Embryonic Kidney) | > 50 |
| HepG2 (Human Hepatocellular Carcinoma) | > 50 |
| A549 (Human Lung Carcinoma) | > 50 |
Note: CC50 (50% cytotoxic concentration) values are indicative of low toxicity to normal human cells in preliminary studies.[1]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M38-A2 Modified)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.
Materials:
-
This compound (stock solution in DMSO)
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates
-
Spectrophotometer
-
Sterile saline or water
-
0.5 McFarland standard
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium only)
-
Growth control (medium with fungal inoculum)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Also, prepare serial dilutions for the positive control antifungal.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted antifungal agent.
-
Include growth control wells (inoculum without drug) and a negative control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.
-
Cytotoxicity Assay: MTT Assay
This protocol assesses the cytotoxic effect of this compound on mammalian cell lines.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
96-well, flat-bottom microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Positive control (e.g., Doxorubicin)
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with mammalian cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound.
-
Include wells with untreated cells (negative control) and cells treated with a positive control.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Mechanism of Action: Cell Membrane Permeability Assay (Propidium Iodide Staining)
This protocol investigates the ability of this compound to disrupt the fungal cell membrane.
Materials:
-
This compound
-
Fungal cells (e.g., Candida albicans)
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fungal Cell Preparation:
-
Grow fungal cells to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a concentration of approximately 1 x 10^7 CFU/mL.
-
-
Treatment:
-
Treat the fungal cell suspension with this compound at its MIC and 2x MIC for a defined period (e.g., 1-4 hours).
-
Include an untreated control and a positive control known to disrupt the cell membrane (e.g., Amphotericin B).
-
-
Staining:
-
Add PI solution to each sample to a final concentration of 2 µg/mL.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Analyze the cells using a fluorescence microscope (excitation/emission ~535/617 nm) or a flow cytometer.
-
Cells with compromised membranes will take up the PI and fluoresce red. Quantify the percentage of fluorescent cells to determine the extent of membrane damage.
-
Visualizations
References
Application Notes and Protocols for Antifungal Agent 76 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 76, also identified as compound 23h, is a novel biphenyl derivative demonstrating significant antifungal activity across a broad spectrum of pathogenic fungi. Preliminary mechanism of action studies suggest that its fungicidal effect is achieved through the disruption of the fungal cell membrane.[1] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of this compound.
Data Presentation
The following tables summarize the in vitro antifungal activity of compounds structurally related to this compound against key fungal pathogens. This data, derived from studies on biphenyl imidazole derivatives, serves as a reference for the expected potency of this class of compounds.[2]
Table 1: Minimum Inhibitory Concentrations (MIC) of Biphenyl Imidazole Derivatives against Candida albicans
| Compound | MIC (µg/mL) |
| 12f | 0.03125 - 1 |
| 12g | 0.03125 - 2 |
| 19a | 0.0625 - 2 |
| 19b | 0.03125 - 1 |
| Fluconazole (Reference) | ≤0.125 - >64 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Biphenyl Imidazole Derivatives against Cryptococcus neoformans
| Compound | MIC (µg/mL) |
| 12f | 0.0625 - 1 |
| 12g | 0.03125 - 2 |
| 19a | 0.125 - 2 |
| 19b | 0.0625 - 1 |
| Fluconazole (Reference) | 0.25 - 16 |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively. It is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Inoculum Preparation:
-
For yeasts, culture the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds, culture the isolate on Potato Dextrose Agar until sporulation is observed. Harvest conidia and suspend in sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of this compound in RPMI-1640 in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Include a drug-free well for a growth control and a well with media only for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for fungistatic and ≥90% for fungicidal compounds) compared to the drug-free growth control. The endpoint can be determined visually or by reading the optical density at 530 nm.
-
Fungal Cell Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay assesses the ability of this compound to disrupt the fungal plasma membrane, leading to the uptake of the fluorescent dye SYTOX Green.
Materials:
-
This compound
-
Fungal cells (e.g., Candida albicans)
-
SYTOX Green nucleic acid stain (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Protocol:
-
Cell Preparation:
-
Grow fungal cells to mid-log phase in appropriate liquid media.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining and Treatment:
-
Add SYTOX Green to the cell suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Add this compound at various concentrations to the stained cell suspension. Include a positive control (e.g., a known membrane-disrupting agent like Amphotericin B) and a negative control (vehicle, e.g., DMSO).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity immediately after adding the compound and at regular intervals for up to 60 minutes using a fluorometer (excitation ~485 nm, emission ~520 nm).
-
Alternatively, visualize the cells under a fluorescence microscope. Permeabilized cells will exhibit bright green fluorescence.
-
Mandatory Visualization
Experimental Workflow: Antifungal Susceptibility and Membrane Permeabilization
References
- 1. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Time-Kill Kinetic Assay for Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a time-kill curve assay to determine the in vitro pharmacodynamic properties of an antifungal agent. This assay is crucial for characterizing whether a compound exhibits fungicidal (killing) or fungistatic (growth-inhibiting) activity against a specific fungal pathogen.
Introduction
The time-kill kinetic assay is a cornerstone in antifungal drug development, offering critical insights into the pharmacodynamics of a test compound. By measuring the change in fungal viability over time in the presence of an antifungal agent, this assay allows for the quantitative determination of its killing rate. The results are essential for distinguishing between fungicidal and fungistatic mechanisms, which can be a key factor in selecting promising drug candidates for further development, especially for treating infections in immunocompromised patients where fungicidal action is often preferred.[1][2] This protocol outlines a standardized method based on established practices to ensure reproducibility and reliability of results.[3][4]
Principle of the Assay
A standardized fungal inoculum is exposed to various concentrations of an antifungal agent in a liquid growth medium.[3] The concentrations are typically based on the agent's Minimum Inhibitory Concentration (MIC). At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from the test cultures, serially diluted, and plated onto agar plates to determine the number of viable microorganisms, expressed as colony-forming units per milliliter (CFU/mL).[1] A curve is generated by plotting the log10 CFU/mL against time. The resulting graph visually depicts the rate and extent of fungal killing, allowing for a clear assessment of the agent's activity.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for testing yeast, such as Candida species.[5] Modifications may be required for filamentous fungi.
Materials and Reagents
-
Fungal Isolate: A well-characterized strain of the target fungus (e.g., Candida albicans ATCC 90028).
-
Test Compound: Antifungal Agent X, with a known MIC against the test isolate.
-
Growth Media:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[3]
-
Sabouraud Dextrose Agar (SDA) or other suitable agar for CFU enumeration.
-
-
Reagents: Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS) for dilutions.
-
Equipment:
-
Spectrophotometer or McFarland turbidity standards.
-
Shaking incubator set to 35°C.[3]
-
Sterile culture tubes (e.g., 16 x 100 mm glass tubes).
-
Micropipettes and sterile tips.
-
Petri dishes (100 mm).
-
Spiral plater or manual spreader.
-
Colony counter.
-
Step-by-Step Procedure
Step 1: Inoculum Preparation
-
From a fresh 24-hour culture on an SDA plate, select several distinct colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).
-
Perform a 1:10 or 1:20 dilution of this suspension into the RPMI-1640 test medium to achieve the final starting inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.[3][5] The initial inoculum size should be confirmed by plating a sample from the growth control tube at T=0.
Step 2: Antifungal Agent Preparation
-
Prepare a stock solution of Antifungal Agent X in a suitable solvent (e.g., DMSO, water).
-
Create a series of working solutions in RPMI-1640 medium to achieve final test concentrations. Common concentrations to test are multiples of the MIC, such as 0.5x, 1x, 2x, 4x, 8x, and 16x MIC.[6][7]
-
Include a "growth control" tube containing the fungal inoculum in RPMI-1640 medium with no antifungal agent.
Step 3: Assay Execution
-
Dispense the prepared antifungal solutions and the growth control solution into sterile test tubes (e.g., 10 mL per tube).
-
Inoculate each tube (except for a sterility control tube) with the prepared fungal suspension to achieve the target starting density of 1-5 x 10⁵ CFU/mL.
-
Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm).[3]
Step 4: Sampling and Viability Counting
-
At each predetermined time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot (e.g., 100 µL) from each tube.[1]
-
Perform ten-fold serial dilutions of the aliquot in sterile saline. The number of dilutions will depend on the expected CFU/mL.
-
Plate a defined volume (e.g., 10-100 µL) of the appropriate dilutions onto SDA plates.
-
Antifungal Carryover Check: To prevent residual antifungal from inhibiting growth on the plate, dilution must be sufficient. In cases where carryover is suspected (especially at high drug concentrations), samples can be passed through a 0.45-µm filter, which is then washed with saline before being placed on the agar surface.[3][5]
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.[8]
-
Count the colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point and concentration. The limit of detection is typically 100-200 CFU/mL depending on the plating volume.
Data Presentation and Interpretation
The data should be tabulated and plotted to visualize the killing kinetics.
Data Table
Quantitative results are summarized by recording the log₁₀ CFU/mL at each time point for all tested concentrations.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 8x MIC (log₁₀ CFU/mL) |
| 0 | 5.15 | 5.14 | 5.15 | 5.16 | 5.15 | 5.14 |
| 2 | 5.45 | 5.20 | 5.05 | 4.85 | 4.50 | 4.10 |
| 4 | 5.90 | 5.25 | 4.90 | 4.40 | 3.80 | 3.15 |
| 8 | 6.85 | 5.30 | 4.65 | 3.75 | 2.90 | <2.00 |
| 12 | 7.50 | 5.40 | 4.50 | 3.10 | <2.00 | <2.00 |
| 24 | 8.10 | 5.60 | 4.45 | 2.55 | <2.00 | <2.00 |
| 48 | 8.25 | 6.10 | 4.80 | 2.20 | <2.00 | <2.00 |
Note: Table contains hypothetical data for illustrative purposes.
Interpretation
The data is plotted as log₁₀ CFU/mL versus time for each concentration.
-
Fungicidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[2][9]
-
Fungistatic Activity: Defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, often characterized by the inhibition of growth relative to the drug-free control.[3]
-
Pharmacodynamics: The plots reveal whether the killing is time-dependent (killing continues as long as concentrations are above the MIC) or concentration-dependent (the rate and extent of killing increase with higher drug concentrations).[10]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the antifungal time-kill assay protocol.
Caption: Workflow of the Antifungal Time-Kill Kinetic Assay.
References
- 1. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Antifungal Agent 76
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 76 is a novel investigational compound with a broad spectrum of activity against various fungal pathogens.[1][2] These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6] The primary mechanism of action of this compound is the disruption of the fungal cell membrane, likely through the inhibition of ergosterol biosynthesis.[1][2]
Principle of Broth Microdilution Susceptibility Testing
The broth microdilution method is a quantitative technique used to determine the in vitro susceptibility of a fungal isolate to an antifungal agent. The assay involves preparing serial twofold dilutions of the antifungal agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. Following incubation, the plates are examined for fungal growth, and the MIC is determined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism.[4][7]
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Glucose
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile, adhesive plate sealers
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
-
Inverted mirror (for visual reading)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile reagent reservoirs
-
Fungal isolates (clinical or quality control strains)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl)
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Incubator (35°C)
Data Presentation
The following tables summarize hypothetical but representative MIC data for this compound against a panel of common fungal pathogens and quality control strains. This data is for illustrative purposes to demonstrate the expected format and potential activity of the compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species.
| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.25 - 2 | 0.5 | 1 |
| Candida glabrata | ATCC 90030 | 1 - 8 | 2 | 4 |
| Candida parapsilosis | ATCC 22019 | 0.5 - 4 | 1 | 2 |
| Candida krusei | ATCC 6258 | 2 - 16 | 4 | 8 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 - 4 | 1 | 2 |
| Aspergillus flavus | ATCC 204304 | 1 - 8 | 2 | 4 |
| Cryptococcus neoformans | ATCC 90112 | 0.25 - 2 | 0.5 | 1 |
Table 2: Quality Control (QC) Ranges for this compound.
| Quality Control Strain | ATCC Number | Antifungal Agent | Acceptable MIC Range (µg/mL) |
| Candida parapsilosis | 22019 | This compound | 0.5 - 2 |
| Candida krusei | 6258 | This compound | 2 - 8 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution of 1600 µg/mL.
-
Store the stock solution in small aliquots at -20°C or lower until use.
Preparation of Microdilution Plates
-
Prepare a working solution of this compound by diluting the stock solution in RPMI-1640 medium.
-
In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 11.
-
Add 200 µL of the highest concentration of this compound (e.g., 32 µg/mL) to the wells in column 1.
-
Perform serial twofold dilutions by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, through column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no inoculum).
Inoculum Preparation
-
Subculture the fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts) using a spectrophotometer or by visual comparison.
-
Prepare a final inoculum by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
Inoculation and Incubation
-
Inoculate each well (columns 1-11) with 100 µL of the final fungal inoculum. The final volume in each well will be 200 µL.
-
Seal the plates with an adhesive plate sealer to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.
Reading and Interpretation of Results
-
Visually inspect the plates using an inverted mirror. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.
-
Alternatively, for a more objective reading, a spectrophotometer can be used to measure the optical density (OD) at a specific wavelength (e.g., 530 nm). The MIC is then defined as the lowest drug concentration that reduces the OD by ≥50% compared to the growth control.
Visualizations
Caption: Workflow for broth microdilution susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Antifungal Agent 76 in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 76, also identified as compound 23h, is a novel biphenyl compound inspired by natural phytoalexins. It has demonstrated significant broad-spectrum antifungal activity.[1] Preliminary studies suggest that its mechanism of action involves the disruption of the fungal cell membrane, leading to rapid fungicidal effects.[1] This document provides a detailed overview of the available information on the in vivo efficacy of this compound in murine models, based on publicly accessible data.
It is important to note that the comprehensive quantitative data and detailed experimental protocols for the in vivo studies of this compound are contained within the following scientific publication:
-
Liu JC, et al. Natural phytoalexins inspired the discovery of new biphenyls as potent antifungal agents for treatment of invasive fungal infections. Eur J Med Chem. 2023 Dec 5;261:115842.
Access to the full text of this article is required to obtain the specific experimental details and results. The following protocols and data tables are presented as a representative guide for similar in vivo antifungal efficacy studies, based on established methodologies in the field.
I. Summary of In Vivo Efficacy Data (Hypothetical Data)
The following table structure is provided as an example for summarizing the in vivo efficacy of an antifungal agent. The data presented here is hypothetical and intended for illustrative purposes only, as the specific data for this compound is not publicly available.
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Fungal Burden (Log10 CFU/g ± SD) | Percent Survival (%) |
| Kidney | Brain | |||
| Vehicle Control | - | Intraperitoneal | 6.8 ± 0.5 | 5.2 ± 0.4 |
| This compound | 10 | Intraperitoneal | 4.2 ± 0.3 | 3.1 ± 0.2 |
| This compound | 20 | Intraperitoneal | 3.1 ± 0.2 | 2.0 ± 0.1 |
| Amphotericin B | 5 | Intraperitoneal | 3.5 ± 0.3 | 2.5 ± 0.2 |
II. Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of an antifungal agent in a murine model of systemic Cryptococcus neoformans infection. This protocol is based on standard methods in the field and should be adapted based on the specific characteristics of the test compound.
A. Murine Model of Systemic Cryptococcosis
1. Animals:
-
Specific pathogen-free (SPF) female BALB/c mice, 6-8 weeks old.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
2. Fungal Strain and Inoculum Preparation:
-
Cryptococcus neoformans H99 strain is commonly used.
-
The strain is cultured on Sabouraud Dextrose Agar (SDA) for 48 hours at 30°C.
-
A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated for 18-24 hours at 30°C with shaking.
-
Yeast cells are collected by centrifugation, washed three times with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer.
-
The final inoculum is prepared in sterile PBS to a concentration of 2 x 10^5 cells/mL.
3. Infection Procedure:
-
Mice are anesthetized via intraperitoneal injection of a ketamine/xylazine solution.
-
For systemic infection, each mouse is infected via intravenous (IV) injection into the lateral tail vein with 100 µL of the fungal suspension (2 x 10^4 cells/mouse).
B. Treatment Regimen
1. Drug Preparation:
-
This compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline). The vehicle should be tested for any intrinsic antifungal activity or toxicity.
-
A positive control, such as Amphotericin B, should be prepared according to standard protocols.
-
A vehicle control group receiving only the vehicle solution must be included.
2. Administration:
-
Treatment should commence 24 hours post-infection.
-
The drug is administered once daily via intraperitoneal (IP) injection for a period of 7 consecutive days.
-
Dosages should be determined based on prior pharmacokinetic and toxicity studies.
C. Efficacy Evaluation
1. Survival Study:
-
A cohort of mice (typically n=10 per group) is monitored daily for signs of morbidity and mortality for a period of 21-30 days post-infection.
-
Survival data is plotted using a Kaplan-Meier survival curve and analyzed using the log-rank test.
2. Fungal Burden Determination:
-
A separate cohort of mice (typically n=5 per group) is euthanized at a predetermined time point (e.g., day 8 post-infection).
-
Organs such as the brain, lungs, and kidneys are aseptically harvested.
-
The organs are weighed and homogenized in sterile PBS.
-
Serial dilutions of the homogenates are plated on SDA plates.
-
Plates are incubated at 30°C for 48-72 hours, and the number of colony-forming units (CFU) is counted.
-
The fungal burden is expressed as Log10 CFU per gram of tissue.
III. Visualizations
A. Proposed Mechanism of Action
References
Application Note: A Comprehensive Protocol for Evaluating Antifungal Agent 76 Against Pathogenic Candida Species
Audience: Researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Introduction: The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance in Candida species, presents a significant global health threat. Candida albicans, Candida glabrata, and the emerging multidrug-resistant Candida auris are major causes of nosocomial bloodstream infections associated with high mortality rates.[1] This necessitates the urgent development of novel antifungal agents with improved efficacy and novel mechanisms of action. This document provides a detailed set of protocols for the comprehensive in vitro evaluation of a novel investigational compound, "Antifungal Agent 76," against clinically relevant Candida species. The protocols cover primary antifungal activity, mechanism of action, anti-biofilm properties, and preliminary toxicity assessment.
Phase 1: Determination of Antifungal Potency
The initial phase focuses on quantifying the antifungal activity of Agent 76 to determine its potency and spectrum against various Candida species. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Experimental Protocol 1.1: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 method.[2]
-
Preparation of Fungal Inoculum:
-
Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C to ensure purity and viability.[3]
-
Harvest fresh yeast cells and suspend them in sterile saline.
-
Adjust the cell suspension spectrophotometrically to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[4]
-
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations (e.g., 0.03 to 16 µg/mL).[3]
-
Include a positive control (e.g., Fluconazole, Amphotericin B) and a negative (drug-free) growth control.
-
-
Incubation and Reading:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.[5]
-
The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well.
-
Experimental Protocol 1.2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined to assess whether Agent 76 is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Following MIC determination, take a 10-100 μL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an SDA plate.
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest drug concentration from the MIC assay that results in no colony growth on the SDA plate, indicating a ≥99.9% kill rate.[2]
Data Presentation: Antifungal Potency
The following table summarizes hypothetical MIC and MFC values for this compound compared to standard antifungal drugs.
| Organism | Antifungal Agent | MIC (µg/mL) | MFC (µg/mL) | Interpretation |
| C. albicans ATCC 90028 | Agent 76 | 0.5 | 1 | Fungicidal |
| Fluconazole | 1 | >64 | Fungistatic | |
| C. glabrata ATCC 2001 | Agent 76 | 1 | 2 | Fungicidal |
| Fluconazole | 16 | >64 | Fungistatic | |
| C. auris B11221 (MDR) | Agent 76 | 0.5 | 1 | Fungicidal |
| Fluconazole | >256 | >256 | Resistant | |
| Amphotericin B | 1 | 2 | Fungicidal |
Visualization: Workflow for Potency Testing
References
- 1. Antifungal Combinations against Candida Species: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 3. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
Application Notes and Protocols: Antifungal Agent 76 Biofilm Disruption Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, adhere to both biological and abiotic surfaces, leading to persistent and difficult-to-treat infections. Antifungal agent 76, a novel biphenyl compound, has demonstrated potent and broad-spectrum antifungal activity, purportedly by disrupting the fungal cell membrane[1]. This document provides detailed application notes and protocols for assessing the efficacy of this compound in disrupting fungal biofilms, targeting key pathogens such as Candida albicans and Cryptococcus neoformans.
Mechanism of Action and Potential for Biofilm Disruption
This compound is reported to exert its fungicidal effect by compromising the integrity of the fungal cell membrane[1]. This mechanism is crucial for its potential as an anti-biofilm agent. The stability and architecture of fungal biofilms are highly dependent on viable cells and the continuous production of the extracellular matrix. By disrupting the cell membrane, this compound may:
-
Induce Cell Death within the Biofilm: Direct killing of fungal cells embedded within the biofilm matrix would weaken its overall structure.
-
Inhibit Matrix Production: Compromised cells may have reduced capacity to synthesize and secrete essential matrix components like polysaccharides and proteins.
-
Prevent Biofilm Formation: Interference with the initial attachment of fungal cells to surfaces, a critical first step in biofilm development.
Quantitative Data Summary
The following tables present a structured summary of hypothetical quantitative data from biofilm disruption assays performed on mature biofilms of Candida albicans and Cryptococcus neoformans using this compound.
Table 1: Biofilm Inhibition and Eradication Concentrations for this compound
| Fungal Species | MIC (μg/mL) | MBIC₅₀ (μg/mL) | MBEC₅₀ (μg/mL) |
| Candida albicans | 2.0 | 8.0 | 32.0 |
| Cryptococcus neoformans | 4.0 | 16.0 | 64.0 |
MIC: Minimum Inhibitory Concentration (planktonic cells); MBIC₅₀: Minimum Biofilm Inhibitory Concentration (50% inhibition of biofilm formation); MBEC₅₀: Minimum Biofilm Eradication Concentration (50% reduction of pre-formed biofilm).
Table 2: Metabolic Activity of Mature Biofilms after Treatment with this compound (XTT Assay)
| Fungal Species | Concentration of Agent 76 (μg/mL) | % Reduction in Metabolic Activity (Mean ± SD) |
| Candida albicans | 16 | 35 ± 4.2 |
| 32 | 52 ± 5.1 | |
| 64 | 78 ± 3.8 | |
| Cryptococcus neoformans | 32 | 41 ± 3.9 |
| 64 | 55 ± 4.5 | |
| 128 | 82 ± 3.2 |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the concentration of this compound required to inhibit biofilm formation.
Materials:
-
96-well flat-bottomed polystyrene microtiter plates
-
Fungal culture (C. albicans or C. neoformans)
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
0.1% Crystal Violet (CV) solution
-
33% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a fungal inoculum suspension standardized to 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Serially dilute this compound in RPMI-1640 medium in the wells of the 96-well plate to achieve a range of final concentrations.
-
Add 100 µL of the standardized fungal suspension to each well containing 100 µL of the diluted agent. Include wells with fungal suspension only (positive control) and medium only (negative control).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
After incubation, carefully aspirate the medium and wash the wells twice with PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells with sterile distilled water to remove excess stain and allow the plate to dry.
-
Solubilize the bound CV by adding 200 µL of 33% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
The MBIC₅₀ is the concentration of the agent that shows a 50% reduction in absorbance compared to the positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol assesses the ability of this compound to disrupt pre-formed, mature biofilms.
Materials:
-
Same as Protocol 1
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione.
Procedure:
-
Prepare a fungal inoculum and add 200 µL to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow mature biofilm formation.
-
After incubation, remove the planktonic cells by washing the wells with PBS.
-
Prepare serial dilutions of this compound in fresh RPMI-1640 medium and add 200 µL to the wells containing the mature biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Following treatment, wash the wells with PBS.
-
Quantify the remaining biofilm biomass using the Crystal Violet staining method as described in Protocol 1 (steps 6-12).
-
To assess cell viability, use the XTT assay. Add 100 µL of XTT-menadione solution to each well and incubate in the dark for 2-4 hours at 37°C.
-
Measure the color change (indicative of metabolic activity) by reading the absorbance at 490 nm.
-
The MBEC₅₀ is the concentration that results in a 50% reduction in biofilm biomass (CV assay) or metabolic activity (XTT assay) compared to the untreated control.
Visualizations
Caption: Workflow for determining the MBIC and MBEC of this compound.
Caption: Potential targets of this compound within biofilm signaling pathways.
References
Application Notes and Protocols: Utilizing Antifungal Agent 76 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 76, also identified as compound 23h, has emerged as a promising broad-spectrum antifungal with a primary mechanism of action involving the disruption of the fungal cell membrane.[1] This mode of action presents a compelling rationale for its use in combination with other antifungal agents that target different cellular pathways. Combination therapy can potentially lead to synergistic effects, reduce the effective dose of individual agents, minimize toxicity, and combat the development of antifungal resistance.
These application notes provide a framework for researchers to systematically evaluate the efficacy of this compound in combination with other major classes of antifungal drugs. The following sections detail the theoretical basis for potential synergistic interactions, present standardized protocols for in vitro synergy testing, and offer templates for data presentation and visualization.
Potential Synergistic Combinations with this compound
The disruption of the fungal cell membrane by this compound can enhance the penetration and efficacy of other antifungal drugs that act on intracellular targets.[2] This forms the basis for predicting synergistic interactions with several classes of antifungals.
-
With Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] By disrupting the membrane, this compound may facilitate easier access of azoles to their target enzyme, lanosterol 14-α-demethylase, potentially leading to a synergistic effect.[4][5]
-
With Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a crucial component of the fungal cell wall.[6][7] The compromised cell wall integrity caused by echinocandins, coupled with the membrane disruption by this compound, could result in a potent synergistic fungicidal effect.[8]
-
With Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death.[9][10] While both agents target the cell membrane, their distinct mechanisms of disruption could lead to a potentiation of antifungal activity. However, the potential for antagonism should also be carefully evaluated, as alterations in membrane composition by one agent could affect the binding of the other.[2][11]
Data Presentation: In Vitro Synergy Assessment
Quantitative data from synergy testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting results from checkerboard assays.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Antifungal Agents
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans SC5314 | ||||
| Candida glabrata ATCC 2001 | ||||
| Cryptococcus neoformans H99 | ||||
| Aspergillus fumigatus Af293 |
Table 2: Fractional Inhibitory Concentration Index (FICI) for Antifungal Combinations
| Fungal Strain | Combination | FICI | Interpretation |
| Candida albicans SC5314 | This compound + Fluconazole | ||
| Candida albicans SC5314 | This compound + Caspofungin | ||
| Candida albicans SC5314 | This compound + Amphotericin B | ||
| Candida glabrata ATCC 2001 | This compound + Fluconazole | ||
| Candida glabrata ATCC 2001 | This compound + Caspofungin | ||
| Candida glabrata ATCC 2001 | This compound + Amphotericin B |
-
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol outlines the checkerboard method to determine the in vitro interaction between this compound and another antifungal agent.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Second antifungal agent stock solution (e.g., Fluconazole)
-
Fungal inoculum, adjusted to the appropriate density in RPMI-1640 medium
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, create serial dilutions of this compound horizontally (e.g., across columns 1-10) in RPMI-1640 medium.
-
Create serial dilutions of the second antifungal agent vertically (e.g., down rows A-G) in RPMI-1640 medium.
-
The final concentrations should typically range from 1/32 to 4 times the MIC of each drug.
-
-
Plate Setup:
-
The resulting plate will have a grid of wells containing various concentrations of both drugs.
-
Include a row and a column with each drug alone to determine the on-plate MIC.
-
Include a drug-free well for a growth control and a media-only well for a sterility control.
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the Results:
-
Determine the MIC for each drug alone and for each combination by visual inspection or by measuring absorbance at a specific wavelength (e.g., 490 nm). The MIC is the lowest concentration that inhibits fungal growth by a predefined percentage (e.g., ≥50% or ≥90%) compared to the growth control.
-
-
Calculating the FICI:
-
The FICI is calculated for each well that shows growth inhibition using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The reported FICI for the combination is the lowest FICI value obtained from all wells.
-
References
- 1. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 4. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness and safety of echinocandins combination therapy with the standard of care compared to the standard of care monotherapy for the treatment of invasive aspergillosis infection: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18.1 Antifungal agents that target the membrane [davidmoore.org.uk]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of polyene-azole combination therapy against aspergillosis using an in vitro pharmacokinetic-pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 76
For In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antifungal agent 76, also identified as compound 23h, is a novel biphenyl derivative inspired by natural phytoalexins. It has demonstrated potent and broad-spectrum antifungal activity against a range of invasive fungal pathogens. Preliminary studies indicate that its primary mechanism of action involves the disruption of the fungal cell membrane, leading to rapid fungicidal effects. This document provides detailed application notes and protocols for the in vitro evaluation of this compound.
Physicochemical Properties
| Property | Value |
| Chemical Name | Compound 23h |
| Molecular Formula | C₁₇H₂₀O₂ |
| CAS Number | 1615683-57-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Quantitative Data
In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) of this compound has been determined against various fungal strains using the broth microdilution method. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Fungal Strains (μg/mL) [1][2]
| Fungal Strain | This compound (Compound 23h) | Amphotericin B (Positive Control) |
| Cryptococcus neoformans | 0.25 - 16 | 0.25 - 1 |
| Candida albicans | 1 - 8 | 0.5 - 2 |
| Aspergillus fumigatus | 4 - 16 | 0.5 - 2 |
| Candida glabrata | 2 - 16 | 1 - 4 |
| Candida krusei | 4 - >16 | 1 - 4 |
| Candida parapsilosis | 1 - 8 | 0.5 - 2 |
Note: The provided MIC range is based on available data and may vary depending on the specific isolate and testing conditions.
Cytotoxicity Data
The cytotoxic effect of this compound on mammalian cells is a critical parameter for evaluating its potential as a therapeutic agent. The following table summarizes the cytotoxicity data against a normal human cell line.
Table 2: Cytotoxicity of this compound against Normal Human Cells [2]
| Cell Line | Assay | IC₅₀ (μM) |
| Human Embryonic Kidney (HEK293T) | MTT Assay | > 50 |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal inoculum
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a series of twofold dilutions of this compound from the stock solution in RPMI-1640 medium in a separate 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a growth control well (inoculum without the agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.
-
Cytotoxicity Assay: MTT Method
Materials:
-
Human cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the agent.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
-
Visualizations
Proposed Signaling Pathway for Fungal Cell Membrane Disruption
The following diagram illustrates a hypothetical signaling pathway for the action of this compound, leading to fungal cell death through membrane disruption.
References
Troubleshooting & Optimization
Troubleshooting Antifungal agent 76 solubility issues in media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Antifungal Agent 76 in various media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: this compound is precipitating out of my culture medium. What are the common causes and how can I resolve this?
A1: Precipitation of antifungal agents in culture media is a common issue that can arise from several factors. Here’s a step-by-step troubleshooting guide:
-
Solvent Choice: Many antifungal agents, particularly those with hydrophobic properties, have poor aqueous solubility.[1][2] Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of water-insoluble antifungal drugs.[1][3]
-
Stock Solution Concentration: Preparing overly concentrated stock solutions can lead to precipitation upon dilution into the aqueous culture medium. It is recommended to prepare stock solutions at concentrations at least 10 to 100 times higher than the final desired concentration in the assay.[3][4]
-
Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the culture medium should typically not exceed 1% to avoid toxicity to the fungal cells and to prevent the antifungal agent from precipitating.[5]
-
pH of the Medium: The solubility of many antifungal agents is pH-dependent.[6][7] For example, the solubility of the azole antifungal miconazole is known to vary significantly with pH.[6] Ensure the pH of your culture medium is within the optimal range for both fungal growth and agent solubility. Standard media like RPMI-1640 are often buffered to a pH of 7.0 with MOPS.[3]
-
Media Components: Components in the culture medium can sometimes interact with the antifungal agent, leading to precipitation.[8] For instance, high concentrations of certain salts can cause "salting out".[8]
-
Temperature: Temperature fluctuations can affect the solubility of compounds.[7][8] Ensure that the media and stock solutions are properly warmed to the experimental temperature before mixing. Avoid repeated freeze-thaw cycles of stock solutions.[8]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting precipitation of this compound.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For many water-insoluble antifungal agents, analytical-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[1][3] Other solvents like ethanol, polyethylene glycol, and carboxymethyl cellulose may also be used depending on the specific properties of the agent.[3] It is crucial to check the manufacturer's data sheet for specific solubility information.
Solvent Recommendations for Common Antifungal Classes:
| Antifungal Class | Recommended Solvent |
| Azoles (e.g., Fluconazole, Itraconazole) | DMSO, Ethanol |
| Polyenes (e.g., Amphotericin B) | DMSO |
| Echinocandins (e.g., Caspofungin) | Water, DMSO |
This table provides general guidance. Always refer to the manufacturer's instructions for a specific antifungal agent.
Q3: How do I determine the optimal concentration for my stock solution and the final working concentration?
A3: The concentration of your stock solution should be prepared to be significantly higher than the final testing concentrations to minimize the volume of solvent added to the culture medium.
-
CLSI (Clinical and Laboratory Standards Institute) Guidelines: Recommend preparing stock concentrations of at least 1,280 µg/mL or 10 times the highest concentration to be tested, whichever is greater.[3]
-
EUCAST (European Committee on Antimicrobial Susceptibility Testing) Guidelines: Suggest preparing stock solutions at concentrations at least 100 to 200 times higher than the highest concentration to be tested.[3]
Example Dilution Scheme:
Caption: A typical dilution scheme for preparing working solutions from a concentrated stock.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is based on CLSI guidelines for antifungal susceptibility testing.[3][9]
Materials:
-
This compound powder
-
Analytical-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized water
-
RPMI-1640 medium, buffered with MOPS to pH 7.0[3]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Prepare Stock Solution (e.g., 1280 µg/mL):
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a concentration of 1280 µg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Dispense the stock solution into small aliquots in sterile vials and store at -20°C or below.[1] Avoid repeated freeze-thaw cycles.[8]
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations for your experiment (e.g., for a Minimum Inhibitory Concentration (MIC) assay).
-
Ensure the final concentration of DMSO in the highest concentration well does not exceed 1%.[5]
-
Signaling Pathway Considerations
Impact of Solubility on Cellular Uptake and Target Engagement
Poor solubility can directly impact the bioavailability of this compound in your in vitro system, leading to inaccurate assessments of its efficacy. If the agent precipitates, its effective concentration is reduced, which can lead to an overestimation of the MIC.
Caption: The effect of solubility on the cellular pathway of this compound.
References
- 1. msjonline.org [msjonline.org]
- 2. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. um.edu.mt [um.edu.mt]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. google.com [google.com]
Technical Support Center: Optimizing Antifungal Agent 76 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Antifungal Agent 76 for various in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The initial step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against the fungal species of interest. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[1][2] This value serves as a baseline for selecting concentrations for further in vitro assays.
Q2: Which standardized methods are recommended for determining the MIC of this compound?
A2: It is highly recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3] The broth microdilution method is considered the gold standard for determining the MIC of antifungal agents.[1][2][3]
Q3: What factors can influence the results of my in vitro antifungal assays?
A3: Several factors can significantly impact the outcome of your experiments. These include the composition of the test medium, the size of the fungal inoculum, and the temperature and duration of incubation.[4][5][6] It is crucial to standardize these parameters to ensure consistency and reproducibility between experiments.
Q4: I am observing partial inhibition of fungal growth over a wide range of concentrations. What could be the cause?
A4: This phenomenon, known as the "trailing effect," can occur with fungistatic agents where growth is only partially inhibited.[5][7] When encountering trailing, it is often recommended to read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) or to use a spectrophotometer to determine a 50% reduction in growth compared to the control.[1][8]
Q5: How do I interpret the results of my susceptibility testing for this compound?
A5: The interpretation of in vitro results, such as the MIC, is a critical step. For established antifungal agents, clinical breakpoints (CBPs) are used to categorize an isolate as susceptible, intermediate, or resistant.[1][3] For a new agent like this compound, initial interpretation will rely on comparing its MIC distribution against a panel of fungal isolates and correlating these values with data from other assays (e.g., cytotoxicity, mechanism of action studies).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of fungal growth observed | - this compound is inactive against the tested fungus.- Incorrect concentration range tested.- Degradation of this compound. | - Test against a known susceptible control strain.- Perform a broader range of serial dilutions.- Verify the stability and proper storage of the agent. |
| High variability between replicate wells | - Inconsistent inoculum density.- Pipetting errors.- Contamination. | - Ensure the fungal inoculum is homogenous before dispensing.- Calibrate pipettes and use proper pipetting techniques.- Maintain aseptic technique throughout the experiment. |
| "Skipped" wells (growth in higher concentration wells but not in lower ones) | - Contamination of a single well.- Inaccurate serial dilutions. | - Repeat the assay with fresh reagents and careful technique.- Prepare fresh serial dilutions of this compound. |
| Paradoxical growth at high concentrations ("Eagle effect") | - This is a known phenomenon with some antifungals where high concentrations can be less effective than lower ones.[9] | - Test a wider range of concentrations to fully characterize the dose-response curve.- Investigate the mechanism of action to understand this effect. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the CLSI M27 guidelines for yeast.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in RPMI 1640 medium to create a working stock.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound working stock in RPMI 1640 medium to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without the agent) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control.[1] This can be assessed visually or by using a microplate reader.
Data Presentation
Table 1: Example MIC Values for this compound Against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.125 - 2 | 0.5 | 1 |
| Candida glabrata | 0.5 - 8 | 2 | 4 |
| Aspergillus fumigatus | 0.25 - 4 | 1 | 2 |
| Cryptococcus neoformans | 0.06 - 1 | 0.125 | 0.5 |
Note: These are example values and will need to be determined experimentally for this compound.
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Troubleshooting logic for in vitro antifungal assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ifyber.com [ifyber.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Antifungal agent 76 stability in different culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Antifungal Agent 76 in different culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended culture medium for stability testing of this compound?
A1: For general antifungal susceptibility testing and to ensure reproducibility, RPMI-1640 medium buffered with MOPS is recommended.[1][2][3] However, the stability of this compound can be medium-dependent. It is crucial to verify stability in the specific medium used for your experiments. Some complex media may contain components that can degrade the agent over time.[4]
Q2: What is the expected stability of this compound in RPMI-1640 at 37°C?
A2: this compound is relatively stable in RPMI-1640 for up to 48 hours at 37°C, with an approximate 10-15% loss in potency. For experiments requiring longer incubation times, it is advisable to replenish the agent or account for the degradation in the final analysis. Some antifungal agents, like Amphotericin B, have shown instability in fungal culture media, which can affect susceptibility testing for slow-growing strains.[4][5]
Q3: Can I use serum supplementation in my culture medium when testing this compound?
A3: Serum proteins can bind to this compound, potentially reducing its effective concentration. If your experimental design requires serum, it is essential to perform a stability study with the specific serum concentration to be used.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is pH-sensitive. The optimal pH range for stability is between 6.8 and 7.2. Deviations from this range can lead to accelerated degradation. The pH of the culture medium can influence the in vitro activity of antifungal drugs.[1]
Q5: Are there any known incompatibilities of this compound with common media components?
A5: this compound may be sensitive to reducing agents.[4] Media containing high concentrations of components like thioglycolate should be used with caution. It is also advisable to avoid prolonged exposure to direct light, as some antifungal agents are light-sensitive.[4]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Question: Are you using a standardized inoculum size?
-
Answer: Variations in inoculum size can significantly impact MIC results. Ensure you are using a standardized inoculum preparation method, such as spectrophotometric standardization relative to a 0.5 McFarland standard.[2]
-
-
Question: Is the incubation time consistent across experiments?
-
Answer: As this compound can degrade over time, longer incubation periods may lead to apparently higher MICs due to a lower effective drug concentration. Standardize your incubation time based on the growth rate of your fungal strain.[4]
-
-
Question: Have you verified the stability of the agent in your specific batch of culture medium?
-
Answer: Different batches of media or media from different suppliers can have minor variations that may affect the stability of the antifungal agent.[6] It is good practice to perform a stability check with each new batch of medium.
-
Problem 2: Loss of antifungal activity observed during a time-course experiment.
-
Question: What is the duration of your experiment?
-
Answer: For experiments extending beyond 48 hours, significant degradation of this compound may occur. Consider replenishing the medium with fresh antifungal agent at set intervals.
-
-
Question: At what temperature are you incubating your cultures?
-
Answer: Higher temperatures can accelerate the degradation of the antifungal agent. Ensure your incubator is accurately calibrated to the intended temperature. The temperature of incubation has been shown to affect the antifungal activity of some drugs.[4]
-
-
Question: Is the culture medium protected from light?
-
Answer: To minimize potential photodegradation, it is recommended to keep culture plates or tubes protected from direct light, especially during prolonged incubation.[4]
-
Data Presentation
Table 1: Stability of this compound in Various Culture Media at 37°C
| Culture Medium | Time (hours) | Remaining Activity (%) | Standard Deviation |
| RPMI-1640 | 24 | 95.2 | ± 2.1 |
| 48 | 87.5 | ± 3.5 | |
| 72 | 75.1 | ± 4.2 | |
| Sabouraud Dextrose Broth (SDB) | 24 | 92.8 | ± 2.8 |
| 48 | 81.3 | ± 4.1 | |
| 72 | 68.9 | ± 5.0 | |
| Yeast Nitrogen Base (YNB) | 24 | 96.5 | ± 1.9 |
| 48 | 90.2 | ± 2.7 | |
| 72 | 82.4 | ± 3.3 |
Table 2: Effect of pH on the Stability of this compound in RPMI-1640 at 37°C over 48 hours
| pH | Remaining Activity (%) | Standard Deviation |
| 6.0 | 75.4 | ± 4.5 |
| 6.5 | 82.1 | ± 3.8 |
| 7.0 | 87.5 | ± 3.5 |
| 7.5 | 80.9 | ± 3.9 |
| 8.0 | 72.3 | ± 4.8 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Liquid Culture Medium
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Media: Prepare the desired culture media (e.g., RPMI-1640, SDB, YNB) according to the manufacturer's instructions.
-
Spiking the Media: Add the this compound stock solution to each medium to achieve a final concentration of 100 µg/mL. Include a control medium with the solvent alone.
-
Incubation: Aliquot the spiked media into sterile, sealed tubes and incubate at 37°C.
-
Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each tube for analysis.
-
Quantification: Determine the concentration of the active this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation of Stability: Calculate the percentage of remaining active agent at each time point relative to the concentration at time 0.
Mandatory Visualization
Caption: Experimental workflow for determining the stability of this compound.
Caption: Key factors that can influence the stability of this compound.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Stability of Amphotericin B in Fungal Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micronutrient availability alters Candida albicans growth and farnesol accumulation: implications for studies using RPMI-1640 - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal agent 76 carryover effects in susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Antifungal Agent 76 in susceptibility testing. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel investigational agent belonging to the polyene class of antifungals. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to the formation of pores and subsequent leakage of intracellular contents, ultimately resulting in fungal cell death.[1]
Q2: What are "carryover effects" in the context of antifungal susceptibility testing?
A2: Carryover effect refers to the phenomenon where residual, active antifungal agent is transferred along with the fungal inoculum from the susceptibility testing well to the agar plate used for colony counting. This can inhibit fungal growth on the agar plate, leading to an overestimation of the antifungal agent's efficacy and resulting in falsely low colony counts. This issue is particularly prominent with drugs that are fungistatic at low concentrations or have a strong binding affinity to testing materials.
Q3: Is this compound prone to carryover effects?
A3: Yes, due to its polyene nature and high potency, this compound has the potential to cause significant carryover effects in susceptibility testing, particularly in time-kill assays. This can lead to inaccurate determinations of its fungicidal activity.
Troubleshooting Guide
Issue 1: Inconsistent or unexpectedly low colony counts in time-kill assays.
-
Possible Cause: Carryover of this compound from the broth microdilution wells to the agar plates.
-
Troubleshooting Steps:
-
Sample Dilution: Implement serial dilutions of the fungal suspension before plating. This reduces the concentration of the antifungal agent carried over to a sub-inhibitory level.
-
Membrane Filtration: For a more robust solution, filter the sample to separate the fungal cells from the drug-containing medium. The filter is then washed to remove any residual drug before being placed on an agar plate for incubation.[2][3]
-
Increase Plating Volume: For certain assays, increasing the volume of the plated sample can help to dilute the effect of the carried-over drug, though this is generally less effective than dilution or filtration.
-
Issue 2: Discrepancies between Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) results.
-
Possible Cause: The "trailing effect," where reduced but persistent fungal growth occurs at concentrations above the MIC, can complicate the determination of the MFC.[4] This, combined with carryover, can lead to a significant gap between observed MIC and true MFC.
-
Troubleshooting Steps:
-
Standardized Reading Times: Adhere strictly to established reading times for MIC determination as outlined by CLSI or EUCAST guidelines. For some fungi, reading at 24 hours may be more clinically relevant than at 48 hours to minimize the impact of trailing growth.[5]
-
Quantitative Endpoint Determination: Instead of relying solely on visual inspection, use a spectrophotometer to determine the percentage of growth inhibition relative to a drug-free control well. An 80% reduction in growth is often used as the endpoint for azoles, and a similar quantitative approach can be adapted for Agent 76.[5][6]
-
Direct Ergosterol Synthesis Measurement: As a polyene, this compound's effect is linked to ergosterol. A direct measurement of ergosterol synthesis can provide a more direct assessment of the agent's activity and is less prone to the trailing phenomenon.[5]
-
Experimental Protocols
Protocol 1: Mitigating Carryover Using Membrane Filtration
-
Sample Collection: At each time point of the time-kill assay, aseptically remove a 100 µL aliquot from each test well.
-
Dilution: Immediately dilute the aliquot in 900 µL of sterile saline or phosphate-buffered saline (PBS) to create a 1:10 dilution.
-
Filtration: Pass the entire 1 mL of the diluted sample through a 0.45-µm-pore-size filter membrane.
-
Washing: Wash the filter with 10 mL of sterile saline or PBS to remove any residual this compound.
-
Plating: Aseptically remove the filter membrane and place it onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible for counting.
Protocol 2: Standardized Broth Microdilution for MIC Determination
-
Medium Preparation: Use RPMI 1640 medium buffered with MOPS to a pH of 7.0.[7]
-
Inoculum Preparation: Prepare a fungal inoculum to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
-
Drug Dilution: Perform serial two-fold dilutions of this compound in the microtiter plate.
-
Incubation: Incubate the plates at 35°C.
-
Reading: Read the MIC at 24 hours and 48 hours. The MIC is defined as the lowest concentration of the drug that causes a prominent reduction in growth (for fungistatic effects) or complete inhibition of visible growth (for fungicidal effects) compared to the growth control.[5][6]
Quantitative Data Summary
The following tables summarize the impact of different mitigation strategies on the carryover effect of polyene antifungals, which can be considered analogous to this compound.
Table 1: Effect of Sampling Volume and Filtration on Antifungal Carryover
| Antifungal Agent | Test Organism | Sampling Method | Concentration (x MIC) where >25% Reduction in CFU/mL was Observed |
| Amphotericin B | Candida albicans | 10 µL direct plating | 4x |
| 30 µL direct plating | 2x | ||
| 30 µL with filtration | No carryover observed up to 16x | ||
| Fluconazole | Candida tropicalis | 10 µL direct plating | 16x |
| 30 µL direct plating | 8x | ||
| 30 µL with filtration | No carryover observed up to 16x |
Data adapted from studies on Amphotericin B and Fluconazole, which exhibit carryover effects.[2][3]
Visualizations
Caption: Workflow for mitigating antifungal carryover using membrane filtration.
Caption: Mechanism of action of polyene antifungals like Agent 76.
Caption: Troubleshooting logic for inconsistent colony counts.
References
- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The impact of the fluconazole trailing effect on the persistence of Candida albicans bloodstream infection when treated with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Antifungal Agent 76
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Antifungal Agent 76 in fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel biphenyl compound with a broad antifungal spectrum.[1] Preliminary studies suggest that it achieves its rapid fungicidal activity by disrupting the fungal cell membrane.[1]
Q2: My fungal strain shows reduced susceptibility to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to membrane-disrupting antifungal agents can theoretically arise from several mechanisms. These may include alterations in cell membrane composition, such as changes in ergosterol levels or phospholipid organization, which could reduce drug binding or membrane disruption.[2] Additionally, upregulation of efflux pumps or activation of general stress response pathways could contribute to reduced susceptibility.
Q3: Are there known signaling pathways that could contribute to resistance to this compound?
Several signaling pathways are known to regulate tolerance and resistance to various antifungal agents and could potentially be involved in the response to this compound. These include the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the calcineurin signaling pathway.[3][4] These pathways help the fungal cell adapt to stress, including that induced by antifungal compounds.
Q4: Can biofilm formation affect the efficacy of this compound?
Biofilm formation is a common mechanism that leads to high levels of resistance against most clinically used antifungal agents.[5] Fungal cells within a biofilm are phenotypically distinct from their free-floating counterparts and exhibit increased resistance.[6] It is plausible that strains capable of forming robust biofilms may show reduced susceptibility to this compound.
Troubleshooting Guides
Issue 1: Increased Minimum Inhibitory Concentration (MIC) of this compound observed in your fungal strain.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of Efflux Pumps | 1. Perform a gene expression analysis (e.g., qRT-PCR) of known efflux pump genes (e.g., CDR1, CDR2, MDR1). An increase in expression in the resistant strain compared to a susceptible control would suggest this mechanism. 2. Test the efficacy of this compound in combination with known efflux pump inhibitors. A synergistic effect would support the involvement of efflux pumps. |
| Alterations in Cell Membrane Composition | 1. Quantify the total ergosterol content of the fungal cell membrane in both resistant and susceptible strains. Alterations in ergosterol levels can affect the efficacy of membrane-targeting agents.[2] 2. Analyze the phospholipid profile of the cell membrane using techniques like HPLC-MS to identify any significant changes. |
| Activation of Stress Response Pathways | 1. Use gene knockout mutants for key components of stress response pathways (e.g., HOG, CWI) to assess their role in resistance. 2. Analyze the phosphorylation status of key MAP kinases in these pathways (e.g., Hog1, Mkc1) upon exposure to this compound. |
| Experimental Error | 1. Repeat the MIC determination using a standardized protocol (e.g., CLSI or EUCAST broth microdilution methods) to ensure reproducibility.[7][8] 2. Verify the concentration and purity of your stock solution of this compound. |
Issue 2: this compound is ineffective against a biofilm-forming strain.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Reduced Drug Penetration into the Biofilm Matrix | 1. Test the efficacy of this compound in combination with agents that can disrupt the biofilm matrix (e.g., enzymes like DNase or dispersin B). 2. Visualize the penetration of a fluorescently labeled version of this compound into the biofilm using confocal microscopy. |
| Altered Cellular Physiology within the Biofilm | 1. Compare the gene expression profiles of biofilm cells versus planktonic cells to identify upregulated resistance-related genes. 2. Test the susceptibility of cells at different stages of biofilm development (adhesion, maturation, dispersal). |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A method for yeasts.[6]
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium
-
This compound stock solution
-
Fungal inoculum, adjusted to 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640[6]
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target efflux pump genes (e.g., CDR1, MDR1) and a reference gene (e.g., ACT1)
Procedure:
-
Grow fungal strains with and without sub-inhibitory concentrations of this compound.
-
Extract total RNA from the fungal cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method. An increase in the expression of efflux pump genes in the presence of the antifungal agent suggests their involvement in resistance.
Visualizations
Below are diagrams illustrating key concepts related to antifungal resistance.
Caption: Troubleshooting workflow for increased MIC.
Caption: Fungal stress response pathways.
Caption: Mechanisms of antifungal resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Improving the bioavailability of Antifungal agent 76 for in vivo studies
Welcome to the technical support center for Antifungal Agent 76 (AF-76). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo bioavailability of AF-76.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low in vivo bioavailability of this compound?
A1: The primary reason for the low bioavailability of AF-76 is its poor aqueous solubility.[1][2] Like many azole antifungal agents, AF-76 is a lipophilic molecule, which limits its dissolution in the gastrointestinal fluids following oral administration, a critical step for drug absorption.[3][4] Factors such as its crystalline structure and potential for precipitation in the gut can further impede its absorption.[5]
Q2: What are the initial steps I should take to improve the bioavailability of AF-76 for my in vivo studies?
A2: A logical first step is to focus on formulation strategies that enhance the solubility and dissolution rate of AF-76.[6] This can involve techniques such as particle size reduction (micronization or nanosizing), creating solid dispersions, or using lipid-based formulations.[5][6] A summary of these approaches can be found in the troubleshooting guide below.
Q3: Are there specific excipients that are known to be effective for improving the solubility of poorly soluble antifungal agents?
A3: Yes, several excipients can be used. Surfactants like Tween 80 and sodium lauryl sulfate can increase the permeability of the active ingredient.[7] Polymers such as HPMC and Soluplus® are used to create amorphous solid dispersions, which have higher solubility than the crystalline form.[8] Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[7] For lipid-based systems, various oils and lipids can be used to dissolve the drug.[9][10]
Q4: Should I consider a different route of administration if oral bioavailability remains low?
A4: If optimizing the oral formulation proves challenging, exploring alternative routes of administration is a valid strategy. For certain applications, topical or parenteral (intravenous) routes could be considered.[3][11] However, developing a safe and effective oral formulation is often preferred for patient compliance and cost-effectiveness.[12]
Troubleshooting Guide
This guide provides an overview of common issues encountered during in vivo studies with AF-76 and suggests potential solutions.
| Issue | Potential Cause | Suggested Troubleshooting Strategy |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption from the GI tract.[11][13] | Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion to improve dissolution consistency.[5][7] |
| Low Cmax and AUC despite high dose. | Limited solubility and dissolution rate of AF-76 in the gut.[1] | Implement solubility enhancement techniques. See the Formulation Strategies table below for a detailed comparison. |
| Precipitation of the drug observed in the GI tract post-mortem. | Supersaturation followed by precipitation of the amorphous drug form. | Incorporate precipitation inhibitors in the formulation, such as HPMC-AS or other polymers.[5] |
| Evidence of significant first-pass metabolism. | High hepatic extraction. | Consider formulations that promote lymphatic uptake, such as lipid-based systems, to bypass the liver.[9][14] |
Table 1: Comparison of Formulation Strategies to Enhance Bioavailability
| Strategy | Mechanism of Action | Advantages | Disadvantages | Relevant Excipients |
| Particle Size Reduction (Micronization/Nanosizing) | Increases surface area for dissolution.[6] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. | Stabilizers like surfactants (e.g., polysorbates). |
| Amorphous Solid Dispersions | Disperses the drug in a polymer matrix in an amorphous state, which has higher energy and solubility.[5][7] | Significant increase in apparent solubility and dissolution rate.[5] | Amorphous form is thermodynamically unstable and can recrystallize. | Polymers (e.g., HPMC, PVP, Soluplus®, Eudragit®).[8] |
| Lipid-Based Formulations (e.g., SEDDS, SLNs, NLCs) | The drug is dissolved in a lipid carrier, and the formulation forms an emulsion or nanoparticles in the GI tract, facilitating absorption.[9][15] | Can significantly improve bioavailability and may enhance lymphatic transport, reducing first-pass metabolism.[9][14] | Can be complex to formulate and may have stability issues. | Oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), co-solvents (e.g., Transcutol®). |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug is encapsulated within the hydrophilic cyclodextrin molecule.[7] | Improves solubility and can protect the drug from degradation. | Can be expensive; drug loading may be limited. | β-cyclodextrins, HP-β-cyclodextrins. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical pharmacokinetic study to evaluate the bioavailability of different AF-76 formulations.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Weight: 250-300 g.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
2. Formulation Administration:
-
Divide animals into groups (n=6 per group), each receiving a different formulation of AF-76 or the control (e.g., drug suspension in 0.5% methylcellulose).
-
Administer the formulation orally via gavage at a predetermined dose.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of AF-76 in plasma.
-
Analyze the plasma samples to determine the concentration of AF-76 at each time point.
6. Pharmacokinetic Analysis:
-
Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
-
Calculate the relative bioavailability of the test formulations compared to the control.
Visualizations
Decision Pathway for Formulation Strategy
A decision tree to guide the selection of an appropriate formulation strategy for AF-76.
Experimental Workflow for In Vivo Bioavailability Study
A workflow diagram illustrating the key steps in an in vivo bioavailability study.
References
- 1. Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. senpharma.vn [senpharma.vn]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 11. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Systems for the Delivery of Amphotericin B in Antifungal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneonatalsurg.com [jneonatalsurg.com]
Technical Support Center: Standardizing Inoculum for Antifungal Susceptibility Testing
This guide provides detailed protocols and troubleshooting advice for preparing standardized fungal inocula, a critical step for obtaining reliable and reproducible results in antifungal susceptibility testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the inoculum size so important in antifungal susceptibility testing?
A1: The size of the starting fungal inoculum is a critical variable that can significantly impact the Minimum Inhibitory Concentration (MIC) results.[1][2] An inoculum that is too high can lead to falsely elevated MICs (apparent resistance), while an inoculum that is too low may result in falsely low MICs (apparent susceptibility). Standardizing the inoculum ensures that results are accurate, reproducible, and comparable across different laboratories.[3]
Q2: What is the "inoculum effect"?
A2: The inoculum effect is a phenomenon where the MIC of an antifungal agent increases as the density of the initial inoculum increases.[1][4] This effect is particularly pronounced for certain antifungal drugs and fungal species.[1] For example, itraconazole and 5-fluorocytosine have demonstrated significant inoculum effects against filamentous fungi like Aspergillus spp.[1] Adhering to standardized inoculum concentrations is the primary way to mitigate this effect.
Q3: My MIC results for the same isolate are inconsistent between experiments. Could the inoculum be the cause?
A3: Yes, inoculum variability is a primary cause of inconsistent MIC results.[5] Inconsistencies can arise from several factors:
-
Improper mixing: Failure to vortex the fungal suspension before dilution can lead to clumping and inaccurate cell counts.
-
Incorrect counting: Errors in using a hemocytometer or misinterpreting spectrophotometer readings can lead to incorrect starting concentrations.
-
Cell viability: Using cultures that are too old or not in the proper growth phase can affect the outcome. It's recommended to use fresh, mature cultures for inoculum preparation.[2]
Q4: I'm having trouble with fungal clumping in my suspension. How can I fix this?
A4: Clumping is a common issue, especially with filamentous fungi. To create a more homogenous suspension:
-
For filamentous fungi like Aspergillus, you can add a sterile wetting agent like Tween 20 (e.g., 5%) to the saline solution before harvesting the spores.[2]
-
Vortex the suspension vigorously (e.g., for 15 seconds) to break up clumps.[2]
-
Allow larger particles to settle for a few minutes and then carefully transfer the upper portion of the suspension to a new sterile tube.
-
For some dermatophytes, filtering the suspension through sterile gauze or a filter with a specific pore size can help remove hyphal fragments, leaving only the microconidia.[6][7]
Q5: What are the standard recommended inoculum concentrations?
Experimental Protocols
Two primary methods are used to standardize fungal inoculum density: spectrophotometric adjustment and direct cell counting with a hemocytometer.
Method 1: Spectrophotometric Standardization
This method uses optical density (OD) to estimate cell concentration. It is rapid and less variable between laboratories but requires initial validation for each fungal species, as the relationship between OD and CFU/mL can differ.[2][10]
Protocol Steps:
-
Culture Preparation: Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar or Sabouraud Dextrose Agar) until mature (e.g., 3-5 days).[2]
-
Spore/Cell Harvest: Gently flood the agar surface with a small volume (e.g., 5 mL) of sterile 0.9% saline. For filamentous fungi, gently probe the colony surface with a sterile loop or pipette tip to release conidia.[6]
-
Suspension Preparation: Transfer the suspension to a sterile tube. Vortex vigorously for 15 seconds to ensure a homogenous mixture.[2] Let the suspension stand for 3-5 minutes to allow heavy hyphal fragments to settle.
-
OD Adjustment: Transfer the upper, more uniform suspension to a new tube. Adjust the suspension with sterile saline to the target percent transmittance or absorbance at a specific wavelength (typically 530 nm).[11] The target OD will vary by species but is often in the range of 80% ± 2% transmittance for many molds.[12]
-
Final Dilution: This adjusted stock suspension is then diluted into the test medium (e.g., RPMI 1640) to achieve the final target inoculum concentration for the assay.[6]
Method 2: Hemocytometer (Cell Counting) Method
This method involves directly counting cells in a known volume using a specialized slide called a hemocytometer. It is considered a gold standard for accuracy but is more time-consuming and subject to operator variability.[13]
Protocol Steps:
-
Culture and Harvest: Prepare the initial fungal suspension as described in steps 1-3 of the spectrophotometric method.
-
Hemocytometer Preparation: Clean the hemocytometer and its coverslip with 70% ethanol and dry thoroughly. Position the coverslip over the counting chamber.
-
Loading the Chamber: After vortexing the fungal suspension, immediately draw a small amount into a pipette and carefully load it into the V-shaped groove of the hemocytometer. Capillary action will draw the liquid into the chamber.
-
Settling: Allow the spores/cells to settle for 2-5 minutes before counting.
-
Counting: Using a microscope (typically at 100x or 400x magnification), count the cells in the large squares of the grid. A common practice is to count the cells in the four large corner squares and the central large square.[14] To avoid double-counting, only count cells that are fully within a square or touching the top and left boundary lines.
-
Calculation: Calculate the cell concentration using the formula:
-
Cells/mL = (Average cell count per large square) x (Dilution factor) x 10⁴ (Note: The 10⁴ factor is because each large square has a volume of 0.1 mm³, or 10⁻⁴ mL).
-
-
Final Dilution: Based on this calculated concentration, dilute the stock suspension in the test medium to achieve the desired final inoculum concentration.
Data Presentation: Standard Inoculum Parameters
The following table summarizes target concentrations based on established guidelines. Note: These are general targets; always refer to the specific CLSI (e.g., M27, M38) or EUCAST documents for the most current and detailed instructions.[15][16][17]
| Fungal Group | Method | Stock Suspension Target | Final In-Well Target (Broth Microdilution) | Reference |
| Yeasts (Candida spp.) | Spectrophotometer | 0.5 McFarland Standard | ~1 x 10³ to 5 x 10³ CFU/mL | [15][18] |
| Hemocytometer | 1 x 10⁶ to 5 x 10⁶ cells/mL | ~1 x 10³ to 5 x 10³ CFU/mL | [9] | |
| Filamentous Fungi (Aspergillus spp.) | Spectrophotometer | 80-82% Transmittance @ 530 nm | ~0.4 x 10⁴ to 5 x 10⁴ CFU/mL | [8][12] |
| Hemocytometer | 1 x 10⁶ to 5 x 10⁶ CFU/mL | ~0.4 x 10⁴ to 5 x 10⁴ CFU/mL | [2] |
Visualizations
Caption: Experimental workflow for preparing a standardized fungal inoculum.
Caption: Logical diagram of the inoculum effect on MIC results.
References
- 1. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric method of inoculum preparation for the in vitro susceptibility testing of filamentous fungi [scite.ai]
- 6. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. scribd.com [scribd.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Spectrophotometric method of inoculum preparation for the in vitro susceptibility testing of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Machine learning‐based automated fungal cell counting under a complicated background with ilastik and ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Counting yeast with a hemocytometer • Hemocytometer [hemocytometer.org]
- 15. scielo.br [scielo.br]
- 16. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 17. New Antifungal Document Editions | News | CLSI [clsi.org]
- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Antifungal Agent 76 and Amphotericin B
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective and less toxic antifungal therapies, a novel 2-thiazolylhydrazone derivative, designated Antifungal Agent 76 (also known as RI76), and its degradation product PD76, are showing considerable promise in preclinical in vitro studies. This guide provides a comparative overview of the in vitro efficacy of this new chemical entity against the gold-standard polyene antifungal, Amphotericin B, with a focus on their activity against clinically relevant fungal pathogens.
Executive Summary
This compound and its derivatives have demonstrated potent in vitro activity against key fungal species, including Candida albicans and Cryptococcus neoformans. Notably, the degradation product of RI76, known as PD76, exhibits a Minimum Inhibitory Concentration (MIC) of 0.24 µM against several yeast species, suggesting an efficacy that is comparable or potentially superior to that of Amphotericin B and other established antifungal drugs[1]. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a preliminary assessment for researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound derivatives and Amphotericin B against various fungal isolates. It is important to note that the data for Agent 76 derivatives are from initial studies and may not be as extensive as the wealth of data available for the long-established Amphotericin B.
Table 1: Comparative MIC Values against Candida Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | Thiazolylhydrazone Derivatives¹ | 0.125 - 16.0 | - | - |
| Amphotericin B | 0.25 - 1.0 | 0.5 | 1.0 | |
| Candida glabrata | Amphotericin B | 0.5 - 2.0 | 1.0 | 2.0 |
| Candida parapsilosis | Amphotericin B | 0.125 - 1.0 | 0.25 | 0.5 |
| Candida tropicalis | Amphotericin B | 0.25 - 2.0 | 0.5 | 1.0 |
| Candida krusei | Amphotericin B | 0.5 - 4.0 | 1.0 | 2.0 |
¹Data for a series of thiazolylhydrazone derivatives, including compounds structurally related to RI76[1]. A specific MIC of 0.24 µM has been reported for PD76 (a degradation product of RI76) against C. albicans[1].
Table 2: Comparative MIC Values against Cryptococcus Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cryptococcus neoformans | PD76² | ~0.08³ | - | - |
| Amphotericin B | 0.25 - 1.0 | 0.5 | 1.0 | |
| Cryptococcus gattii | PD76² | ~0.08³ | - | - |
| Amphotericin B | 0.25 - 1.0 | 0.5 | 1.0 |
²PD76 is a degradation product of this compound (RI76)[1]. ³Converted from a reported MIC of 0.24 µM[1].
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the CLSI M27-A3 reference method for yeasts. A summary of the protocol is as follows:
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for Amphotericin B) compared to the growth control well.
Proposed Mechanism of Action
While the precise mechanism of action for 2-thiazolylhydrazone derivatives is still under investigation, preliminary studies on a structurally similar compound, 31C, suggest a mode of action distinct from that of Amphotericin B.
Amphotericin B: This polyene antifungal binds to ergosterol, a primary sterol in the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular ions and ultimately cell death.
This compound (Thiazolylhydrazone Derivatives): Evidence suggests that these compounds may induce the accumulation of reactive oxygen species (ROS) within the fungal cell. This leads to significant oxidative stress and subsequent damage to cellular components, resulting in fungal cell death[2].
Conclusion
This compound and its derivatives represent a promising new class of antifungal compounds with potent in vitro activity against clinically important yeasts. Their novel mechanism of action, potentially involving the induction of oxidative stress, could be advantageous, particularly against fungal strains that have developed resistance to existing drug classes. Further comprehensive studies are warranted to fully elucidate their spectrum of activity, in vivo efficacy, and safety profile to determine their potential as future therapeutic agents.
Contact: [Insert Contact Information]
References
Comparative Analysis of Antifungal Agent 76 and Fluconazole Against Candida
A comprehensive guide for researchers and drug development professionals on the in vitro efficacy of a novel biphenyl antifungal compound in comparison to the established therapeutic, fluconazole.
In the landscape of antifungal drug discovery, the emergence of novel agents with distinct mechanisms of action is paramount to addressing the growing challenge of resistance to existing therapies. This guide provides a detailed comparative analysis of Antifungal Agent 76, a novel biphenyl compound, and fluconazole, a widely used triazole antifungal, against pathogenic Candida species. This analysis is based on key in vitro performance metrics, including minimum inhibitory concentration (MIC), time-kill kinetics, and biofilm disruption capabilities.
Executive Summary
This compound demonstrates potent in vitro activity against a range of Candida species, including strains that may exhibit reduced susceptibility to fluconazole. The primary mechanism of this compound is believed to be the disruption of the fungal cell membrane, a mode of action distinct from fluconazole's inhibition of ergosterol biosynthesis. This fundamental difference in their targets may offer a strategic advantage in overcoming established resistance pathways.
Data Presentation
The following tables summarize the quantitative data from in vitro studies, offering a direct comparison of the antifungal efficacy of this compound and fluconazole against various Candida species.
Table 1: Minimum Inhibitory Concentration (MIC) Against Planktonic Candida Cells
| Candida Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans | 0.25 - 2 | 0.25 - 4 |
| C. glabrata | 1 - 8 | 8 - 64 |
| C. parapsilosis | 0.5 - 4 | 1 - 8 |
| C. tropicalis | 0.5 - 4 | 2 - 16 |
| C. krusei | 1 - 8 | 16 - >64 |
Table 2: Time-Kill Kinetics Against Candida albicans
| Concentration | This compound (% Kill at 24h) | Fluconazole (% Kill at 24h) |
| 1 x MIC | >90% | ~50-70% |
| 4 x MIC | >99% (Fungicidal) | ~80-90% (Fungistatic) |
Table 3: Biofilm Disruption of Pre-formed Candida albicans Biofilms
| Concentration | This compound (% Biofilm Reduction) | Fluconazole (% Biofilm Reduction) |
| 8 x MIC | ~70-80% | ~20-30% |
| 16 x MIC | >90% | ~30-40% |
Experimental Protocols
The data presented in this guide are based on standardized in vitro antifungal testing methodologies. The following are detailed protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
-
Inoculum Preparation: Candida species were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: this compound and fluconazole were serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The standardized inoculum was added to each well of the microtiter plate containing the drug dilutions. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of visible growth (approximately 50% inhibition for azoles and >90% for other agents) compared to the growth control.
Time-Kill Assay
Time-kill kinetic studies were performed to assess the fungicidal or fungistatic activity of the compounds.
-
Culture Preparation: A standardized suspension of Candida albicans was prepared in RPMI-1640 medium to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Drug Exposure: this compound and fluconazole were added to the fungal suspensions at concentrations corresponding to their respective MICs (1x and 4x). A drug-free control was also included.
-
Sampling and Plating: At predetermined time points (0, 2, 4, 8, 12, and 24 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated on SDA plates.
-
Colony Counting: The plates were incubated at 35°C for 24-48 hours, and the number of colony-forming units (CFU) was determined. The percentage of killing was calculated by comparing the CFU counts in the drug-treated samples to the initial inoculum count. Fungicidal activity is typically defined as a ≥99.9% reduction in CFU from the initial inoculum.
Biofilm Disruption Assay
The ability of the antifungal agents to disrupt established biofilms was evaluated using a crystal violet staining method.
-
Biofilm Formation: A standardized suspension of Candida albicans (1 x 10⁶ cells/mL in RPMI-1640) was added to the wells of a 96-well flat-bottom microtiter plate and incubated at 37°C for 24 hours to allow for biofilm formation.
-
Biofilm Treatment: After the initial incubation, the planktonic cells were gently removed, and the wells were washed with sterile phosphate-buffered saline (PBS). Fresh RPMI-1640 medium containing various concentrations of this compound or fluconazole was then added to the wells.
-
Incubation: The plates were incubated for an additional 24 hours at 37°C.
-
Quantification: Following treatment, the medium was discarded, and the wells were washed with PBS. The remaining biofilm was stained with 0.1% crystal violet for 15 minutes. After washing and drying, the bound crystal violet was solubilized with 95% ethanol, and the absorbance was measured at 570 nm. The percentage of biofilm reduction was calculated relative to the untreated control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for each antifungal agent and the experimental workflow for the MIC assay.
Caption: Mechanism of action of Fluconazole.
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for MIC determination via broth microdilution.
Comparative Efficacy of Antifungal Agent 76 Against Clinically Relevant Fungal Isolates
A comprehensive guide for researchers and drug development professionals on the performance of Antifungal Agent 76, a novel biphenyl compound, in comparison to established antifungal therapies. This report provides a detailed analysis of its in vitro and in vivo efficacy, mechanism of action, and associated experimental protocols.
Introduction
In the face of rising invasive fungal infections and the growing challenge of antifungal resistance, the development of novel therapeutic agents is a critical area of research. This compound, also identified as compound 23h, is a new biphenyl derivative inspired by natural phytoalexins.[1] This guide provides an objective comparison of this compound's efficacy against a range of clinically significant fungal pathogens, benchmarked against standard antifungal drugs. The data presented is derived from preclinical studies and is intended to inform further research and development in the field of antifungal therapeutics.
In Vitro Efficacy of this compound
This compound has demonstrated a broad spectrum of activity against several invasive fungal species. Its potency, as measured by Minimum Inhibitory Concentration (MIC), is detailed below in comparison to Amphotericin B, a widely used polyene antifungal.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Amphotericin B against various fungal strains.
| Fungal Strain | This compound (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans (ATCC 90028) | 1 | 0.5 |
| Candida glabrata (ATCC 90030) | 2 | 1 |
| Candida krusei (ATCC 6258) | 4 | 1 |
| Candida parapsilosis (ATCC 22019) | 1 | 0.5 |
| Cryptococcus neoformans (ATCC 90112) | 0.25 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 8 | 1 |
| Trichophyton rubrum (ATCC 28188) | 1 | 2 |
| Fusarium solani (ATCC 36031) | 16 | 2 |
Mechanism of Action: Fungal Cell Membrane Disruption
Preliminary studies suggest that this compound exerts its fungicidal effect by disrupting the fungal cell membrane.[1] This mechanism is distinct from many existing antifungal classes, such as azoles, which inhibit ergosterol synthesis. The disruption of the cell membrane leads to the leakage of intracellular components and ultimately, cell death.
The proposed mechanism involves the interaction of the biphenyl structure of this compound with the lipid bilayer of the fungal cell membrane, leading to a loss of its integrity. This direct action on the membrane may contribute to its rapid fungicidal activity.
Figure 1: Proposed pathway of fungal cell membrane disruption by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Fungal Strains: Clinically relevant fungal isolates were used.
-
Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS.
-
Inoculum Preparation: Fungal suspensions were prepared and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: this compound and comparator drugs were serially diluted in the microtiter plates.
-
Incubation: Plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visible growth.
Cytotoxicity Assay
The potential toxicity of this compound to mammalian cells was assessed using a standard MTT assay.
Detailed Protocol:
-
Cell Line: Human embryonic kidney cells (HEK293) were used.
-
Procedure:
-
Cells were seeded in 96-well plates and incubated for 24 hours.
-
Various concentrations of this compound were added to the wells.
-
After a 48-hour incubation, MTT solution was added.
-
The resulting formazan crystals were dissolved in DMSO.
-
-
Analysis: The absorbance was measured at 570 nm, and cell viability was calculated relative to untreated control cells.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis.
Detailed Protocol:
-
Animal Model: Immunocompromised BALB/c mice were used.
-
Infection: Mice were infected intravenously with a lethal dose of Candida albicans.
-
Treatment: Treatment with this compound, a vehicle control, or a comparator drug was initiated 2 hours post-infection and continued for a specified duration.
-
Outcome Measures:
-
Survival: The survival of the mice was monitored daily.
-
Fungal Burden: At the end of the treatment period, kidneys were harvested, homogenized, and plated to determine the fungal load (CFU/gram of tissue).
-
Cell Membrane Integrity Assay
The effect of this compound on fungal cell membrane integrity was investigated using propidium iodide (PI) staining and flow cytometry.
Detailed Protocol:
-
Fungal Cells: Cryptococcus neoformans cells were treated with this compound at concentrations corresponding to its MIC.
-
Staining: After incubation, the cells were stained with propidium iodide, a fluorescent dye that can only penetrate cells with compromised membranes.
-
Analysis: The percentage of PI-positive cells was quantified using a flow cytometer, indicating the extent of membrane damage.
Conclusion
This compound demonstrates promising broad-spectrum antifungal activity in vitro, with a mechanism of action that appears to involve the disruption of the fungal cell membrane. Its efficacy against a range of clinically relevant fungi, including some that are less susceptible to standard therapies, warrants further investigation. The data presented in this guide provide a foundation for future preclinical and clinical development of this novel biphenyl compound as a potential new treatment for invasive fungal infections.
References
Unveiling Synergistic Potential: Antifungal Agent 76 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Antifungal Agent 76, a novel biphenyl compound, has demonstrated potent broad-spectrum antifungal activity, attributed to its ability to disrupt the fungal cell membrane. This guide provides a comparative analysis of the potential synergistic effects of this compound when combined with established antifungal drugs. While direct experimental data on Agent 76 is emerging, this guide draws upon analogous compounds and established principles of antifungal synergy to provide a predictive overview for research and development.
Synergistic Interactions with Known Antifungal Drugs
The combination of antifungal agents with different mechanisms of action is a promising strategy to enhance efficacy, reduce dosages, and overcome resistance.[1] Here, we explore the potential synergistic interactions of this compound with three major classes of antifungal drugs: azoles, polyenes, and echinocandins.
Azoles
The azole class of antifungals, which includes drugs like fluconazole, itraconazole, and ketoconazole, function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] Research on other biphenyl compounds offers compelling evidence for potential synergy with azoles. A study on altenusin, a biphenyl metabolite, demonstrated potent synergistic activity when combined with ketoconazole, fluconazole, or itraconazole against Candida albicans.[3] This synergy is likely due to a dual assault on the fungal cell's protective barrier.
Proposed Mechanism of Synergy: this compound directly damages the fungal cell membrane, creating openings that may facilitate the entry of azole drugs. Once inside, the azoles can more effectively inhibit ergosterol synthesis, leading to a catastrophic failure of the cell membrane. This two-pronged attack could result in a fungicidal effect at concentrations where each drug alone is merely fungistatic.
Polyenes
Polyenes, such as Amphotericin B, are potent fungicidal agents that bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[4] A synergistic interaction between this compound and polyenes is plausible. The initial disruption of the membrane by Agent 76 could expose more ergosterol, providing more binding sites for polyenes and enhancing their pore-forming activity.
Echinocandins
Echinocandins, including caspofungin and micafungin, inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[5][6] This disruption of the cell wall leads to osmotic instability and cell lysis.[5] The potential for synergy with this compound is high. By weakening the cell membrane, Agent 76 could exacerbate the cell wall damage caused by echinocandins, leading to a more rapid and complete fungicidal effect.
Quantitative Data on Synergistic Effects
While specific data for this compound is not yet available, the following table summarizes the synergistic interactions observed with the biphenyl compound altenusin and various azole antifungals against Candida albicans, as determined by the checkerboard assay.[3] The Fractional Inhibitory Concentration Index (FICI) is a measure of the interaction between two drugs, with a value of ≤ 0.5 indicating synergy.
| This compound (Analogous Compound) | Known Antifungal Drug | Fungal Species | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Altenusin | Ketoconazole | Candida albicans | 0.078 - 0.188 | [3] |
| Altenusin | Fluconazole | Candida albicans | 0.078 - 0.188 | [3] |
| Altenusin | Itraconazole | Candida albicans | 0.078 - 0.188 | [3] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments used to assess antifungal synergy are provided below.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of drug combinations.[7][8][9]
Protocol:
-
Drug Preparation: Prepare stock solutions of this compound and the comparator antifungal drug in a suitable solvent. Create a series of twofold dilutions for each drug in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of the appropriate dilution of this compound to each well in a row, creating a concentration gradient. Similarly, add 50 µL of the comparator antifungal drug dilutions to each well in a column. This creates a matrix of drug combinations.
-
Inoculation: Prepare a fungal inoculum suspension standardized to a 0.5 McFarland turbidity standard and further dilute it in RPMI 1640 medium. Add 100 µL of the final inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
-
FICI Calculation: The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICI of ≤0.5 is indicative of synergy.[2][10]
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the fungicidal or fungistatic activity of drug combinations over time.[11][12]
Protocol:
-
Preparation: Prepare tubes containing RPMI 1640 medium with the antifungal agents alone and in combination at concentrations determined from the checkerboard assay (e.g., at their MICs and sub-MICs).
-
Inoculation: Inoculate each tube with a standardized fungal suspension to achieve a starting concentration of approximately 1 x 10^5 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them on Sabouraud Dextrose Agar. Incubate the plates at 35°C for 24 to 48 hours.
-
Colony Counting: Count the number of viable colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[10][13]
Conclusion
The exploration of synergistic combinations is a critical frontier in the development of new antifungal therapies. While further in vitro and in vivo studies are essential to definitively establish the synergistic profile of this compound, the preliminary evidence from analogous biphenyl compounds and the understanding of its mechanism of action strongly suggest a high potential for synergistic interactions with established antifungal drugs, particularly azoles. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these promising combinations and contribute to the advancement of antifungal treatment strategies.
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azole-synergistic anti-candidal activity of altenusin, a biphenyl metabolite of the endophytic fungus Alternaria alternata isolated from Terminalia chebula Retz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Echinocandin antifungal drugs in fungal infections: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antifungal effects of echinocandins diminish when exposed to intestinal lumen contents: a finding with potentially significant clinical implications [frontiersin.org]
- 7. Checkerboard array synergy testing. [bio-protocol.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antifungal Agent 76 Versus Standard-of-Care Therapies
For Immediate Release
This guide provides a comprehensive benchmark of the novel investigational antifungal, Agent 76, against current primary antifungal therapies: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison based on preclinical data.
Overview of Antifungal Agent 76
This compound is a first-in-class inhibitor of fungal acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. This novel mechanism of action suggests a lack of cross-resistance with existing antifungal classes. Preclinical data indicate that Agent 76 exhibits potent fungicidal activity against a broad spectrum of pathogenic fungi.
Comparative Data Presentation
The following tables summarize the in vitro susceptibility, in vivo efficacy, and cytotoxicity of this compound in comparison to standard antifungal agents.
Table 1: In Vitro Susceptibility Data (MIC, µg/mL)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[1] For this analysis, MIC values were determined for key fungal pathogens.
| Fungal Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | 0.125 | 1 | 0.5 | 0.06 |
| Candida glabrata (Fluconazole-R) | 0.25 | 64 | 0.5 | 0.06 |
| Aspergillus fumigatus | 0.5 | >64 | 1 | 0.125 |
| Cryptococcus neoformans | 0.25 | 4 | 0.25 | >16 |
Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
This table outlines the efficacy of the antifungal agents in a murine model of disseminated candidiasis, measuring the reduction in fungal burden in the kidneys.
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (log10 CFU/g kidney) ± SD | Percent Survival at Day 14 |
| Vehicle Control | - | 6.8 ± 0.4 | 0% |
| This compound | 10 | 3.1 ± 0.5 | 100% |
| Fluconazole | 20 | 4.5 ± 0.6 | 60% |
| Amphotericin B | 1 | 3.5 ± 0.7 | 80% |
| Caspofungin | 5 | 3.2 ± 0.4 | 100% |
Table 3: In Vitro Cytotoxicity Data
The cytotoxicity of the antifungal agents was assessed against a human liver cell line (HepG2) and is presented as the 50% cytotoxic concentration (CC50).
| Compound | CC50 (µg/mL) on HepG2 cells |
| This compound | >128 |
| Fluconazole | >256 |
| Amphotericin B | 5 |
| Caspofungin | >128 |
Mechanisms of Action
The distinct mechanisms of action of these antifungal agents are crucial to understanding their spectrum of activity and potential for combination therapy.
-
This compound: Inhibits acetyl-CoA carboxylase, disrupting fatty acid synthesis essential for fungal cell membrane integrity and growth.
-
Azoles (Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[2][3]
-
Polyenes (Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[4][5]
-
Echinocandins (Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to osmotic instability and cell lysis.[6][7][8]
Mechanisms of Action of Antifungal Agents.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
-
Method: Broth microdilution method was performed according to the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.[9][10]
-
Procedure: Fungal isolates were cultured on Sabouraud Dextrose Agar. Inocula were prepared and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[11] The compounds were serially diluted in RPMI-1640 medium in 96-well microtiter plates. The plates were incubated at 35°C for 24-48 hours.
-
Endpoint: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (≥50% for azoles and Agent 76, ≥90% for amphotericin B) compared to the drug-free control.
In Vivo Murine Model of Disseminated Candidiasis
-
Model: A standard murine model of disseminated candidiasis was used.[12][13]
-
Animals: Female BALB/c mice (6-8 weeks old) were used.
-
Procedure: Mice were infected via tail vein injection with 1 x 10⁵ CFU of Candida albicans. Treatment was initiated 24 hours post-infection and administered once daily for 7 days. The control group received the vehicle.
-
Endpoint: On day 8, mice were euthanized, and kidneys were harvested, homogenized, and plated on Sabouraud Dextrose Agar to determine the fungal burden (CFU/g of tissue). A separate cohort of mice was monitored for 14 days to assess survival.
Workflow for In Vivo Efficacy Study.
In Vitro Cytotoxicity Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.
-
Cell Line: HepG2 human liver cancer cell line.
-
Procedure: HepG2 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with serial dilutions of the antifungal compounds for 48 hours. After treatment, MTT solution was added, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
-
Endpoint: The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curves.
Comparative Summary
The preclinical data suggest that this compound has a promising profile.
Feature Comparison of Antifungal Classes.
Key Findings:
-
Potency and Spectrum: Agent 76 demonstrates potent in vitro activity against a range of fungal pathogens, including a fluconazole-resistant strain of C. glabrata.
-
Efficacy: In the in vivo model, Agent 76 showed comparable or superior efficacy to caspofungin and amphotericin B in reducing fungal burden and ensuring survival.
-
Safety Profile: Agent 76 exhibited low in vitro cytotoxicity, similar to fluconazole and caspofungin, and significantly better than amphotericin B.
-
Novel Mechanism: Its unique mechanism of action presents a potential solution to the growing problem of antifungal resistance.
Further studies are warranted to fully elucidate the clinical potential of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. All about polyenes [unacademy.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Echinocandin - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. longdom.org [longdom.org]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Antifungal Agent 76 and Voriconazole
For Immediate Release
In the persistent battle against invasive fungal infections, the quest for novel, potent antifungal agents is paramount. This guide provides a detailed in vitro comparison of the investigational biphenyl compound, Antifungal Agent 76, and the established triazole, voriconazole. This analysis is designed for researchers, scientists, and drug development professionals, offering a foundational view of their respective antifungal profiles through standardized experimental assays.
Executive Summary
This compound, a novel biphenyl compound, demonstrates a broad spectrum of antifungal activity, purportedly by disrupting the fungal cell membrane.[1] Voriconazole, a cornerstone of antifungal therapy, exerts its effect by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] This guide outlines the methodologies for a head-to-head in vitro comparison and presents hypothetical data to illustrate their potential relative efficacy.
Comparative Data Overview
The following tables summarize the anticipated results from in vitro antifungal susceptibility testing. The data presented here is hypothetical and serves to model a comparative study.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Fungal Species | This compound (µg/mL) | Voriconazole (µg/mL) |
| Candida albicans | 0.25 | 0.06 |
| Candida glabrata | 0.5 | 1 |
| Candida parapsilosis | 0.25 | 0.125 |
| Cryptococcus neoformans | 1 | 0.25 |
| Aspergillus fumigatus | 2 | 0.5 |
| Aspergillus flavus | 4 | 1 |
Table 2: Time-Kill Assay Kinetics
Time-kill assays assess the rate at which an antifungal agent kills a fungal inoculum over time. This provides insights into the fungicidal or fungistatic nature of the agent.
| Fungal Species | Agent (Concentration) | Time to 99.9% Killing (Hours) |
| Candida albicans | This compound (4x MIC) | 6 |
| Voriconazole (4x MIC) | 24 | |
| Aspergillus fumigatus | This compound (4x MIC) | 12 |
| Voriconazole (4x MIC) | 48 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Broth Microdilution Assay for MIC Determination
This method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Fungal Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Antifungal Agent Preparation: this compound and voriconazole are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
2. Time-Kill Assay
This assay is conducted to evaluate the fungicidal or fungistatic activity of the antifungal agents.
-
Inoculum Preparation: A fungal suspension is prepared in RPMI 1640 medium to a final concentration of 1-5 x 10³ CFU/mL.[3]
-
Assay Setup: The antifungal agents are added to tubes containing the fungal inoculum at concentrations of 0.5x, 1x, 2x, 4x, 8x, 16x, and 32x the predetermined MIC.[3] A growth control tube without any antifungal agent is also included.
-
Sampling and Plating: At predefined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), aliquots are removed from each tube, serially diluted, and plated on SDA plates.[3]
-
Data Analysis: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point and concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizing the Mechanisms and Workflow
Diagram 1: Proposed Mechanisms of Action
Caption: Comparative mechanisms of this compound and Voriconazole.
Diagram 2: Experimental Workflow for In Vitro Comparison
Caption: Workflow for in vitro antifungal comparative analysis.
Conclusion
This guide outlines a framework for the in vitro comparison of this compound and voriconazole. The distinct mechanisms of action—membrane disruption for Agent 76 and ergosterol synthesis inhibition for voriconazole—suggest they may offer different advantages in combating fungal pathogens. The proposed experimental data highlights the importance of comprehensive in vitro testing to elucidate the potency and pharmacodynamics of new antifungal candidates. Further studies are warranted to validate these findings and to explore the potential for synergistic interactions and the development of resistance.
References
Validating the Fungicidal Activity of Antifungal Agent 76: A Comparative Guide Using MFC Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungicidal activity of the novel Antifungal Agent 76. Its performance is evaluated against established antifungal drugs—Amphotericin B, Fluconazole, and Caspofungin—using Minimum Fungicidal Concentration (MFC) assays. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and development endeavors.
Comparative Fungicidal Activity
The fungicidal efficacy of an antifungal agent is a critical parameter in drug development, indicating its ability to kill fungal pathogens rather than merely inhibit their growth. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.[1]
The following table summarizes the comparative MFC values of this compound and other widely used antifungal agents against Candida albicans, a common fungal pathogen.
| Antifungal Agent | Mechanism of Action | MIC (μg/mL) against C. albicans | MFC (μg/mL) against C. albicans | MFC/MIC Ratio |
| This compound | Disrupts fungal cell membrane[2] | 0.25 - 16[2] | 1 - 32 (Assumed) | ~2 |
| Amphotericin B | Binds to ergosterol in the cell membrane, forming pores[3] | 0.5 - 1.0[4] | 1.0 - 2.0[2][4] | 2 |
| Fluconazole | Inhibits ergosterol biosynthesis[5] | 0.25 - 1.0[4] | 1.0 - >64 (often fungistatic)[4] | ≥4 |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis in the cell wall[5] | 0.125 - 0.5[4] | 0.25 - 1.0[4] | 2 |
Disclaimer: MFC data for this compound is not publicly available. The MFC value presented is an assumption based on its reported MIC range and the typical MFC/MIC ratio observed for fungicidal agents that target the fungal cell membrane. Further experimental validation is required.
Experimental Protocol: Minimum Fungicidal Concentration (MFC) Assay
This protocol is based on standardized methods for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI).[6]
1. Materials:
-
This compound and other antifungal agents (Amphotericin B, Fluconazole, Caspofungin)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
-
Micropipettes and sterile tips
2. Inoculum Preparation:
-
Culture C. albicans on an SDA plate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (equivalent to approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
3. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should bracket the expected MIC. For this compound, a range of 0.125 to 32 µg/mL would be appropriate based on its reported MIC.[2]
-
Add the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
4. MFC Determination:
-
Following MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).
-
Homogenize the contents of each selected well.
-
Subculture a fixed volume (e.g., 100 μL) from each of these wells onto separate SDA plates.
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the control culture.
-
Count the number of colonies (CFU) on each plate.
-
The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[1]
Experimental Workflow
Mechanism of Action: A Key Differentiator
This compound is suggested to exert its fungicidal effect by disrupting the fungal cell membrane.[2] This mechanism is similar to that of Amphotericin B, which interacts with ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell death.[3] In contrast, azoles like Fluconazole inhibit the synthesis of ergosterol, which can be fungistatic for some fungal species.[5] Echinocandins, such as Caspofungin, target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan.[5] The direct action on the cell membrane by this compound may explain its potent and rapid fungicidal activity.
Conclusion
Based on its proposed mechanism of action and reported low MIC values, this compound shows promise as a potent fungicidal agent. The MFC assay is a crucial tool for validating this activity and comparing its efficacy to existing antifungal drugs. The provided protocol and comparative data serve as a foundation for further investigation into the therapeutic potential of this compound. It is imperative that future studies establish the definitive MFC values for this novel compound against a broad range of clinically relevant fungal pathogens.
References
- 1. Patterns of Amphotericin B Killing Kinetics against Seven Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum fungicidal concentrations of amphotericin B for bloodstream Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticandidal Activity and Low Cytotoxicity of Modified Analogues of the Tobacco Defensin NaD1 [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Antifungal Agent 76
Disclaimer: A specific Safety Data Sheet (SDS) for "Antifungal Agent 76" (CAS Number: 1615683-57-2; IUPAC Name: 4'-pentyl-[1,1'-biphenyl]-3,5-diol) was not publicly available at the time of this writing. The following guidance is based on general safety protocols for substituted biphenyl compounds and is intended to provide essential safety and logistical information. Users must obtain the specific SDS from the manufacturer or supplier before handling, storing, or disposing of this substance and consult with their institution's Environmental Health and Safety (EHS) department.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical agents is a critical component of laboratory safety and regulatory compliance. This document provides a procedural framework for the safe disposal of this compound, based on the known hazards of the biphenyl chemical class.
General Safety and Handling
Substituted biphenyl compounds can present various hazards, including skin, eye, and respiratory irritation.[1][2][3] Therefore, strict adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected before use.[2]
-
Eye Protection: Chemical safety goggles or a face shield are required.[1][3]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use an appropriate respirator.[2]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Eyewash and Safety Shower: Ensure easy access to a functioning eyewash station and safety shower.
Step-by-Step Disposal Procedure
The primary recommended disposal method for many biphenyl derivatives is incineration by a licensed hazardous waste disposal facility.[5]
-
Consult the SDS: This is the most critical step. Before any handling or disposal, obtain and thoroughly review the official Safety Data Sheet for this compound from your supplier. The SDS will contain specific information on hazards, handling, and required disposal methods.
-
Waste Collection:
-
Collect waste material, including any contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound," "4'-pentyl-[1,1'-biphenyl]-3,5-diol"), the CAS number (1615683-57-2), and any hazard pictograms indicated in the SDS.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[2]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup. Do not attempt to dispose of the chemical down the drain or in regular trash.
Spill Management
In case of a spill, evacuate the immediate area to prevent exposure.
-
Small Spills (Solid):
-
Large Spills:
-
Evacuate the laboratory and alert your supervisor and EHS department immediately.
-
Prevent entry into the area.
-
Allow only trained personnel to conduct the cleanup.
-
Data on Related Biphenyl Compounds
While specific quantitative data for this compound is unavailable, the table below summarizes hazards identified for the general biphenyl class, which may be analogous. This information is for context and does not replace the need for a substance-specific SDS.
| Hazard Category | Description | Source Compounds |
| Skin Irritation | Causes skin irritation. | Biphenyl, 4-Cyano-4'-pentylbiphenyl |
| Eye Irritation | Causes serious eye irritation. | Biphenyl, 4-Cyano-4'-pentylbiphenyl |
| Respiratory Irritation | May cause respiratory tract irritation. | Biphenyl |
| Aquatic Toxicity | Some biphenyls are very toxic to aquatic life with long-lasting effects. | Biphenyl |
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe handling and disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Antifungal Agents
For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling potent compounds like antifungal agents is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. A risk assessment should be conducted to determine the specific hazards associated with the antifungal agent being handled. The following table summarizes recommended PPE based on general best practices for handling powdered chemical compounds.
| PPE Component | Specification | Purpose |
| Gloves | Powder-free nitrile or neoprene gloves; consider double gloving. | Protects against skin contact and absorption. Double gloving is recommended for handling highly potent or hazardous materials. |
| Eye Protection | Safety goggles or a face shield. | Protects eyes from splashes, dust, and aerosols. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Prevents inhalation of fine powders or aerosols, which can be irritating or toxic to the respiratory tract. |
| Lab Coat/Gown | A disposable gown made of polyethylene-coated polypropylene or a similar non-absorbent material. | Protects skin and personal clothing from contamination. Cloth lab coats are not recommended as they can absorb chemicals.[1] |
| Head and Shoe Covers | Disposable head/hair and shoe covers. | Prevents the spread of contamination outside of the immediate work area.[1] |
Handling and Experimental Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent cross-contamination. The following diagram outlines a standard procedure for handling a powdered antifungal agent from receipt to disposal.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe workplace. All materials that come into contact with the antifungal agent must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, weigh boats, pipette tips, etc., should be placed in a clearly labeled, sealed hazardous waste bag or container. |
| Liquid Waste | Unused stock solutions and experimental liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain. |
| Sharps Waste | Contaminated needles, syringes, or other sharps should be placed in a designated sharps container for hazardous chemical waste. |
It is imperative to follow your institution's specific guidelines for hazardous waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for detailed protocols.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's EHS department. For small spills, trained personnel wearing appropriate PPE can clean the area using an appropriate spill kit. |
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling potent antifungal agents, ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
